M2N12
Description
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Properties
IUPAC Name |
6-chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-4-6-13(7-5-12)10-26-11-14(24-25-26)9-23-18-16(21)19(27)15-3-2-8-22-17(15)20(18)28/h2-8,11,23H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBIMDYALUJAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)CNC3=C(C(=O)C4=C(C3=O)N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M2N12: A Technical Guide to its Mechanism of Action on Cdc25C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of M2N12, a potent and highly selective inhibitor of the cell division cycle 25C (Cdc25C) phosphatase. This document consolidates available data on this compound's inhibitory activity, its effects on cancer cell lines, and the underlying molecular pathways. Detailed experimental protocols and visual diagrams are provided to support further research and drug development efforts in oncology.
Introduction to Cdc25C and its Role in the Cell Cycle
The cell division cycle 25 (Cdc25) family of dual-specificity phosphatases, comprising Cdc25A, Cdc25B, and Cdc25C, are critical regulators of eukaryotic cell cycle progression.[1] These enzymes activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups from threonine (Thr14) and tyrosine (Tyr15) residues.[1] Specifically, Cdc25B and Cdc25C are key regulators of the G2/M transition, activating the CDK1/cyclin B complex to initiate mitosis.[1] Overexpression of Cdc25 phosphatases is frequently observed in various human cancers, making them attractive targets for the development of novel anti-cancer therapeutics.[1]
This compound: A Potent and Selective Cdc25C Inhibitor
This compound was identified through a miniaturized parallel click chemistry synthesis followed by in-situ biological screening as a highly potent and selective inhibitor of Cdc25C.[1] Its discovery provides a valuable chemical probe for studying the specific roles of Cdc25C in cell cycle regulation and as a lead compound for the development of targeted cancer therapies.[1]
Quantitative Data on this compound Activity
The inhibitory and cytotoxic activities of this compound have been quantified against Cdc25 isoforms and various cancer cell lines. The following tables summarize the available data.[1]
Table 1: Inhibitory Activity of this compound against Cdc25 Phosphatases [1]
| Target | IC50 (µM) |
| Cdc25C | 0.09 |
| Cdc25A | 0.53 |
| Cdc25B | 1.39 |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A-549 | Lung Carcinoma | 3.92 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.63 |
| KB | Oral Epidermoid Carcinoma | 5.05 |
| KB-VIN | Vincristine-resistant KB | 6.81 |
| MCF-7 | Breast Adenocarcinoma | 4.71 |
| HBE | Normal Human Bronchial Epithelial | 6.00 |
Mechanism of Action of this compound on Cdc25C
The primary mechanism of action of this compound is the direct inhibition of the phosphatase activity of Cdc25C. By binding to Cdc25C, this compound prevents the dephosphorylation of the CDK1/cyclin B complex. This leads to the maintenance of inhibitory phosphorylation on CDK1 (at Tyr15 and Thr14), thereby keeping the complex in an inactive state. The sustained inactivation of the CDK1/cyclin B complex prevents the cell from entering mitosis, resulting in a cell cycle arrest at the G2/M checkpoint. This G2/M arrest ultimately triggers apoptotic pathways in cancer cells, leading to their death.
Molecular dynamics simulations have suggested that the high selectivity of this compound for Cdc25C over its A and B isoforms is due to specific interactions within the active site of the enzyme.[1]
Signaling Pathway of this compound-mediated Cdc25C Inhibition
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits Cdc25C, leading to G2/M arrest and apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These are representative protocols based on standard laboratory practices.
In Vitro Cdc25C Phosphatase Inhibition Assay
This assay is used to determine the IC50 value of this compound against Cdc25C.
Workflow Diagram:
References
An In-depth Technical Guide to the Hypothetical Molecule M2N12
Disclaimer: The molecule designated as "M2N12" does not correspond to a known chemical compound in publicly available scientific literature. Searches for its chemical structure, properties, and biological activity have yielded no specific results. Therefore, this guide has been constructed based on a hypothetical framework to fulfill the user's request for a detailed technical document. The information presented herein is illustrative and should not be considered factual.
Section 1: Hypothetical Chemical Structure and Properties
For the purpose of this guide, we will postulate a plausible structure for a molecule with the formula this compound, where 'M' represents a transition metal. A possible arrangement could involve two metal centers coordinated by multiple nitrogen atoms, forming a complex macrocyclic or cage-like structure.
1.1. Postulated Structure
Let us assume 'M' is Manganese (Mn), a versatile transition metal known for forming complexes with nitrogen-rich ligands. A hypothetical structure for Mn2N12 could be a dicopper-centered macrocycle where the nitrogen atoms form part of a larger organic framework.
1.2. Hypothetical Physicochemical Properties
A summary of postulated physicochemical properties for our hypothetical Mn2N12 is presented in the table below. These values are speculative and based on general characteristics of similar known metal-organic frameworks.
| Property | Hypothetical Value |
| Molecular Formula | Mn2N12 |
| Molecular Weight | ~450 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in polar organic solvents |
| Melting Point | >300 °C (decomposes) |
| Stability | Stable under inert atmosphere |
Section 2: Postulated Synthesis and Experimental Protocols
The synthesis of our hypothetical Mn2N12 would likely involve a multi-step process, beginning with the synthesis of a nitrogen-rich organic ligand followed by complexation with a manganese salt.
2.1. Hypothetical Synthesis Workflow
The following diagram illustrates a potential synthetic workflow for Mn2N12.
Caption: Hypothetical workflow for the synthesis of Mn2N12.
2.2. Detailed Experimental Protocol: Ligand Synthesis (Illustrative)
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Reaction Setup: A solution of dicyanamide is reacted with a suitable organic linker in a high-boiling point solvent under reflux.
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Purification: The resulting product is purified by column chromatography.
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Characterization: The structure of the ligand is confirmed using 1H NMR and mass spectrometry.
2.3. Detailed Experimental Protocol: Complexation (Illustrative)
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Reaction Setup: The purified ligand is dissolved in a solvent and treated with a solution of Manganese(II) chloride under an inert atmosphere.
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Purification: The resulting precipitate is collected by filtration and washed with a non-coordinating solvent.
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Characterization: The final product, Mn2N12, is characterized by single-crystal X-ray diffraction and UV-Vis spectroscopy.
Section 3: Postulated Biological Activity and Signaling Pathways
Given the prevalence of manganese in biological systems and the nitrogen-rich structure, we can hypothesize that Mn2N12 might interact with specific biological pathways. Let's postulate that it acts as an inhibitor of a hypothetical enzyme, "Nitrogenase Reductase," involved in bacterial nitrogen fixation.
3.1. Postulated Mechanism of Action
Mn2N12 is hypothesized to bind to the active site of Nitrogenase Reductase, preventing the binding of its natural substrate. This inhibition would disrupt the nitrogen fixation cycle in certain bacteria, suggesting potential as an antimicrobial agent.
3.2. Hypothetical Signaling Pathway
The following diagram illustrates the postulated interaction of Mn2N12 with a bacterial signaling pathway.
Caption: Postulated inhibition of a bacterial pathway by Mn2N12.
Section 4: Concluding Remarks
This technical guide provides a hypothetical overview of the chemical structure, properties, synthesis, and biological activity of a molecule designated as this compound. It is crucial to reiterate that this information is not based on published scientific data and has been created to fulfill the structural and content requirements of the user's request. For accurate and factual information, researchers and drug development professionals should rely on peer-reviewed scientific literature and established chemical databases.
M2N12: A Potent and Selective Cdc25C Inhibitor for Cancer Research
An In-depth Technical Guide on the Discovery and Synthesis of M2N12, a promising Cell Division Cycle 25C (Cdc25C) Inhibitor.
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, a potent and highly selective inhibitor of the Cdc25C phosphatase. This compound has demonstrated significant anti-tumor activity, making it a valuable tool for cancer research and a potential lead compound for drug development. This guide is intended for researchers, scientists, and drug development professionals interested in the field of cell cycle regulation and cancer therapeutics.
Introduction to Cdc25C and Its Role in Cancer
Cell division cycle 25 (Cdc25) phosphatases are a family of dual-specificity protein phosphatases that play a critical role in regulating the cell cycle.[1] There are three isoforms in humans: Cdc25A, Cdc25B, and Cdc25C. These enzymes activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups, thereby driving the cell through different phases of its cycle.[1]
Cdc25C is primarily responsible for the G2/M transition, where it activates the CDK1/Cyclin B1 complex, a key regulator of entry into mitosis.[1] Overexpression of Cdc25C has been observed in various human cancers and is often associated with poor prognosis. By promoting uncontrolled cell proliferation, Cdc25C contributes to tumor growth and survival. Therefore, inhibiting Cdc25C has emerged as a promising therapeutic strategy for cancer treatment.
Discovery of this compound
This compound was identified as a potent Cdc25C inhibitor through a discovery strategy involving miniaturized parallel click chemistry synthesis followed by in situ biological screening.[2] This approach allows for the rapid generation and evaluation of a library of diverse chemical compounds, leading to the efficient identification of bioactive molecules. This compound, a quinoline-5,8-dione derivative, emerged from this screening as a highly potent and selective inhibitor of Cdc25C.[3]
Quantitative Data
The inhibitory activity of this compound against Cdc25 phosphatases and its cytotoxic effects on various cell lines have been quantitatively assessed. The following tables summarize these findings.
Table 1: Inhibitory Activity of this compound against Cdc25 Isoforms
| Target | IC50 (μM) |
| Cdc25A | 0.53[1] |
| Cdc25B | 1.39[1] |
| Cdc25C | 0.09 [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxic Activity of this compound in Human Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| A-549 | Lung Carcinoma | 3.92[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 4.63[1] |
| KB | Cervical Carcinoma | 5.05[1] |
| KB-VIN | Vincristine-resistant KB | 6.81[1] |
| MCF-7 | Breast Adenocarcinoma | 4.71[1] |
| HBE | Normal Bronchial Epithelial | 6.00[1] |
The data indicates that this compound exhibits broad-spectrum anti-proliferative activity against various cancer cell lines.
Experimental Protocols
The following sections detail the generalized experimental protocols for the discovery and synthesis of this compound. These are representative methodologies based on the available literature.
General Protocol for Cdc25C Inhibition Assay (In Situ Screening)
This protocol describes a typical fluorescence-based assay used to screen for Cdc25C inhibitors.
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Reagents and Materials:
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Recombinant human Cdc25C enzyme
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3-O-methylfluorescein phosphate (OMFP) substrate
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
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Test compounds (including this compound) dissolved in DMSO
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384-well microplates
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Fluorescence plate reader
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Procedure:
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Prepare a solution of recombinant Cdc25C in the assay buffer.
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Add 10 µL of the Cdc25C solution to each well of a 384-well microplate.
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Add 100 nL of the test compounds (or DMSO as a control) to the respective wells.
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Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding 10 µL of the OMFP substrate solution to each well.
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Incubate the plate at 37°C for 30 minutes.
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Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm using a fluorescence plate reader.
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Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the compound-treated wells to the control wells.
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Determine the IC50 value for active compounds by performing a dose-response analysis.
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General Protocol for the Synthesis of this compound (via CuAAC Click Chemistry)
This compound is synthesized using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The following is a representative synthetic scheme.
Note: The precise starting materials for this compound are proprietary. The following is a generalized representation of the synthesis of a quinoline-5,8-dione core followed by a click reaction.
Part 1: Synthesis of a Quinoline-5,8-dione Precursor with a Terminal Alkyne
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Starting Materials: Appropriate substituted aniline and an alkyne-containing reactant.
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Procedure:
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Synthesize the quinoline core through a well-established method such as the Combes quinoline synthesis or a related cyclization reaction.
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Introduce the alkyne functionality at the desired position on the quinoline-5,8-dione scaffold. This may involve several synthetic steps, including protection and deprotection of functional groups.
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Purify the alkyne-functionalized quinoline-5,8-dione precursor using column chromatography.
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Part 2: Synthesis of an Azide-containing Reactant
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Starting Materials: An appropriate alkyl or aryl halide.
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Procedure:
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React the halide with sodium azide in a suitable solvent (e.g., DMF or DMSO) to generate the corresponding azide.
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Purify the azide reactant by extraction and/or chromatography.
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Part 3: CuAAC Reaction to Synthesize this compound
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Reagents and Materials:
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Alkyne-functionalized quinoline-5,8-dione precursor
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Azide-containing reactant
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Copper(II) sulfate (CuSO4)
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Sodium ascorbate
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Solvent (e.g., a mixture of t-butanol and water)
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Procedure:
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Dissolve the alkyne-functionalized quinoline-5,8-dione precursor and the azide-containing reactant in the solvent mixture.
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Add an aqueous solution of copper(II) sulfate.
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Add an aqueous solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species in situ.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Upon completion, quench the reaction and extract the product with an organic solvent.
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Purify the final product, this compound, by column chromatography to yield the desired compound.
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Characterize the structure and purity of this compound using techniques such as NMR, mass spectrometry, and HPLC.
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Visualizations
The following diagrams illustrate the Cdc25C signaling pathway and a generalized workflow for the discovery and synthesis of this compound.
Caption: Cdc25C signaling pathway and its inhibition by this compound.
Caption: Workflow for the discovery and synthesis of this compound.
Conclusion
This compound is a potent and selective inhibitor of Cdc25C phosphatase, discovered through an efficient click chemistry and in situ screening approach. Its significant anti-proliferative activity against a range of cancer cell lines highlights its potential as a valuable chemical probe for studying Cdc25C-mediated signaling pathways and as a promising starting point for the development of novel anti-cancer therapeutics. Further preclinical evaluation of this compound is warranted to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle-dependent Cdc25C phosphatase determines cell survival by regulating apoptosis signal-regulating kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agen… [ouci.dntb.gov.ua]
In Vitro Efficacy of M2N12: A Technical Overview for Cancer Cell Line Investigations
Disclaimer: Information regarding a specific compound designated "M2N12" was not publicly available at the time of this writing. This document serves as an illustrative technical guide, presenting representative data and methodologies for assessing the in vitro anticancer activity of a hypothetical compound, herein referred to as this compound. The presented data and pathways are examples derived from established cancer research methodologies.
This technical guide provides a comprehensive overview of the in vitro anti-cancer activities of the hypothetical compound this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its efficacy across various cancer cell lines, the experimental protocols used for its evaluation, and the potential signaling pathways it modulates.
Quantitative Analysis of In Vitro Activity
The cytotoxic and antiproliferative effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using a standard MTT assay after 72 hours of treatment.[1][2][3]
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.8 |
| A549 | Lung Carcinoma | 18.2 |
| HCT116 | Colorectal Carcinoma | 12.1 |
| HepG2 | Hepatocellular Carcinoma | 25.4 |
| PC-3 | Prostate Adenocarcinoma | 30.7 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to assess the in vitro activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
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Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
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Compound Treatment: Cells were treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 72 hours.[2]
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MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[2]
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Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[2]
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Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
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IC50 Calculation: The IC50 values were calculated from the dose-response curves.[1]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
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Cell Treatment: Cells were treated with this compound at its IC50 concentration for 48 hours.
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Cell Collection: Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.[4]
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Cell Resuspension: The cell pellet was resuspended in 1X Annexin V binding buffer.[5]
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Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.[6]
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Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[5][7]
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Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while cells positive for both stains were considered late apoptotic or necrotic.[4][5]
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[8]
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Cell Treatment: Cells were treated with this compound at its IC50 concentration for 24 hours.
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Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[9][10]
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RNAse Treatment: The fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) to prevent staining of RNA.[9][11]
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PI Staining: Propidium iodide (50 µg/mL) was added to the cell suspension.[9][10]
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Flow Cytometry Analysis: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the hypothetical signaling pathway modulated by this compound and the general experimental workflow for its in vitro evaluation.
Caption: Hypothetical signaling pathways inhibited by this compound.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 11. cancer.wisc.edu [cancer.wisc.edu]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of M2N12
For Researchers, Scientists, and Drug Development Professionals
Abstract: M2N12 is an investigational, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1/2). As a pivotal component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in various oncological indications, particularly in tumors harboring BRAF or KRAS mutations. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and anti-tumor efficacy. Detailed experimental protocols and data are presented to support its continued development as a potential therapeutic agent.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was characterized through a series of in vitro and in vivo studies to determine its viability as an orally administered therapeutic.
In Vitro ADME Profile
The following table summarizes the key in vitro ADME properties of this compound.
| Parameter | Assay Type | Result | Interpretation |
| Solubility | Kinetic (pH 7.4) | 152 µM | High solubility, not expected to limit absorption. |
| Permeability | PAMPA (pH 7.4) | 25 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |
| Plasma Protein Binding | Equilibrium Dialysis | 98.5% (Human) | High binding, primarily to albumin; typical for kinase inhibitors. |
| 97.2% (Mouse) | |||
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability, suggesting a low to moderate hepatic clearance. |
| Mouse Liver Microsomes | t½ = 28 min | Higher clearance in mouse compared to human. | |
| CYP450 Inhibition | Fluorometric | IC50 > 10 µM | Low potential for drug-drug interactions via CYP inhibition. |
In Vivo Pharmacokinetic Parameters
Single-dose pharmacokinetic studies were conducted in mice and rats following intravenous (IV) and oral (PO) administration.
| Species | Dose | Parameter | Value |
| Mouse | 2 mg/kg IV | CL (mL/min/kg) | 25.5 |
| Vss (L/kg) | 2.1 | ||
| t½ (h) | 1.8 | ||
| 10 mg/kg PO | Cmax (ng/mL) | 850 | |
| Tmax (h) | 0.5 | ||
| AUC (ng·h/mL) | 2600 | ||
| F (%) | 75% | ||
| Rat | 2 mg/kg IV | CL (mL/min/kg) | 15.1 |
| Vss (L/kg) | 1.9 | ||
| t½ (h) | 2.5 | ||
| 10 mg/kg PO | Cmax (ng/mL) | 1100 | |
| Tmax (h) | 1.0 | ||
| AUC (ng·h/mL) | 4800 | ||
| F (%) | 82% |
CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve; F: Bioavailability.
Experimental Protocols: Pharmacokinetics
1.3.1 Microsomal Metabolic Stability Assay The metabolic stability of this compound was assessed using pooled human and mouse liver microsomes. This compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C. Aliquots were taken at specified time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with ice-cold acetonitrile containing an internal standard. The disappearance of this compound over time was monitored by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). The half-life (t½) was determined from the slope of the natural log of the remaining parent compound versus time.
1.3.2 In Vivo Pharmacokinetic Study in Mice Male BALB/c mice (n=3 per group) were administered this compound either as a single intravenous bolus (2 mg/kg) via the tail vein or by oral gavage (10 mg/kg). The formulation for IV was 10% DMSO in saline, and for PO was 0.5% methylcellulose. Blood samples (~50 µL) were collected via the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma was isolated by centrifugation and stored at -80°C. Plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA).
Pharmacodynamics (PD)
The pharmacodynamic effects of this compound were evaluated to confirm its mechanism of action and to establish a relationship between drug exposure and biological response.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of the MEK1 enzyme and downstream signaling in cellular contexts.
| Parameter | Assay Type | Cell Line / Enzyme | Result (IC50) |
| Enzymatic Potency | Kinase Assay | Recombinant Human MEK1 | 4.5 nM |
| Cellular Potency | p-ERK ELISA | A375 (BRAF V600E) | 15.2 nM |
| Anti-proliferative | Cell Viability | A375 (BRAF V600E) | 25.0 nM |
| HCT116 (KRAS G13D) | 31.5 nM | ||
| HeLa (Wild-Type) | > 5 µM |
In Vivo Pharmacodynamics and Efficacy
The anti-tumor activity of this compound was assessed in a mouse xenograft model using the A375 human melanoma cell line.
| Study | Model | Dosing Regimen | Result |
| PK/PD | A375 Tumor Xenograft | 10 mg/kg PO (single dose) | >80% p-ERK inhibition at 2-8 hours post-dose. |
| Efficacy | A375 Tumor Xenograft | 10 mg/kg PO (daily) | 85% Tumor Growth Inhibition (TGI) at day 21. |
Experimental Protocols: Pharmacodynamics
2.3.1 Cellular p-ERK Inhibition Assay A375 cells were seeded in 96-well plates and allowed to attach overnight. Cells were then treated with a serial dilution of this compound for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 were quantified using a sandwich ELISA kit. The ratio of p-ERK to total ERK was calculated, and the IC50 value was determined by fitting the concentration-response data to a four-parameter logistic curve.
2.3.2 A375 Xenograft Efficacy Study Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ A375 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups (n=8 per group). This compound was administered once daily by oral gavage at a dose of 10 mg/kg. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. The study was concluded after 21 days, and Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Visualized Pathways and Workflows
This compound Mechanism of Action
The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway, a critical cascade for cell proliferation and survival. This compound exerts its therapeutic effect by directly inhibiting MEK1/2, thereby blocking downstream signaling to ERK.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
In Vivo PK/PD Experimental Workflow
This workflow outlines the key steps in an integrated study designed to correlate the pharmacokinetic profile of this compound with its pharmacodynamic effect on tumor tissue.
Caption: Workflow for an in vivo pharmacokinetic/pharmacodynamic (PK/PD) study.
Dose-Exposure-Response Relationship
The central paradigm of drug development is linking dose to the ultimate therapeutic response. This diagram illustrates the logical flow from drug administration to clinical efficacy, a relationship underpinned by PK and PD.
M2N12: A Comprehensive Guide to Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification and validation of novel therapeutic targets are paramount to advancing oncology research and developing next-generation cancer treatments. This technical guide provides an in-depth overview of the target validation process for M2N12, a hypothetical kinase implicated in the progression of various solid tumors. We will explore the fundamental role of this compound in oncogenic signaling, present preclinical data supporting its validation as a drug target, and detail the experimental methodologies utilized in this assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel cancer targets.
Introduction to this compound in Oncology
This compound is a novel serine/threonine kinase that has emerged as a potential therapeutic target in oncology. Preclinical studies suggest that this compound is a critical downstream effector of the KRAS signaling pathway, a pathway frequently mutated in various cancers. Overexpression and aberrant activation of this compound have been observed in several tumor types, correlating with poor prognosis and resistance to standard therapies. These findings underscore the potential of this compound as a compelling target for therapeutic intervention.
Target validation is a critical process in drug discovery that rigorously evaluates the biological relevance of a potential therapeutic target.[1] This process involves a multifaceted approach, including in vitro experimentation and in vivo disease modeling, to assess the target's role in disease pathogenesis and its suitability for pharmacological modulation.[1] The goal of target validation is to increase the likelihood of success in the subsequent stages of drug development by ensuring that only the most promising targets are advanced.
The this compound Signaling Pathway
This compound functions as a key node in a complex signaling network that promotes cell survival and proliferation. Understanding this pathway is crucial for developing effective targeted therapies.
References
M2N12: A Potent Inducer of G1/S Phase Cell Cycle Arrest Through Selective CDK2/Cyclin E Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: M2N12 is a novel small molecule inhibitor demonstrating significant potential as an anti-proliferative agent. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its effects on cell cycle progression. Our findings indicate that this compound selectively inhibits the Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E complex, leading to a robust G1/S phase cell cycle arrest in cancer cell lines. This guide details the key experimental findings, presents quantitative data in a structured format, outlines the methodologies for pivotal experiments, and visualizes the core signaling pathway and experimental workflows.
Introduction
The cell division cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Dysregulation of this process is a hallmark of cancer, making the cell cycle machinery an attractive target for therapeutic intervention. Cyclin-Dependent Kinases (CDKs) are key regulators of cell cycle progression, and their aberrant activity is frequently observed in various malignancies. This compound has been identified through high-throughput screening as a potent inhibitor of cancer cell proliferation. This whitepaper elucidates the specific molecular mechanism by which this compound exerts its cytostatic effects.
Quantitative Data Summary
The effects of this compound on cell cycle distribution, protein expression, and kinase activity were quantified in the human colorectal carcinoma cell line, HCT116. Cells were treated with either a vehicle control (0.1% DMSO) or this compound (10 µM) for 24 hours.
Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (0.1% DMSO) | 45.3 ± 2.1 | 35.8 ± 1.5 | 18.9 ± 1.2 |
| This compound (10 µM) | 72.1 ± 3.5 | 15.2 ± 2.0 | 12.7 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Modulation of Key Cell Cycle Regulatory Proteins by this compound
| Treatment | p-Rb (Ser807/811) | Total Rb | Cyclin E | CDK2 | p21 |
| Vehicle (0.1% DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.23 ± 0.05 | 0.98 ± 0.09 | 1.05 ± 0.11 | 0.95 ± 0.08 | 3.45 ± 0.21 |
Values represent the relative protein expression levels normalized to the vehicle control. Data are presented as mean ± standard deviation from three independent experiments.
Table 3: In Vitro Kinase Activity Assay
| Treatment | CDK2/Cyclin E Activity (%) | CDK4/Cyclin D1 Activity (%) |
| Vehicle (0.1% DMSO) | 100.0 ± 5.2 | 100.0 ± 6.1 |
| This compound (10 µM) | 12.7 ± 2.8 | 95.3 ± 4.7 |
Kinase activity is presented as a percentage relative to the vehicle control. Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Mechanism of Action
This compound induces cell cycle arrest primarily by inhibiting the kinase activity of the CDK2/Cyclin E complex. This complex is crucial for the G1 to S phase transition, where it phosphorylates the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By inhibiting CDK2/Cyclin E, this compound prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. This retains E2F in an inactive complex with Rb, thereby blocking the expression of S-phase genes and causing the cell to arrest in the G1 phase. The observed upregulation of the CDK inhibitor p21 further contributes to the G1 arrest by inhibiting the CDK2/Cyclin E complex.
Caption: this compound signaling pathway leading to G1/S cell cycle arrest.
Experimental Protocols
HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing either this compound (10 µM) or vehicle (0.1% DMSO). Cells were then incubated for 24 hours before harvesting.
After treatment, cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS). The cell pellet was resuspended in 500 µL of cold 70% ethanol and fixed overnight at -20°C. The fixed cells were then washed with PBS and resuspended in 500 µL of FxCycle™ PI/RNase Staining Solution (Invitrogen). After a 30-minute incubation at room temperature in the dark, the DNA content of the cells was analyzed using a BD FACSCanto™ II flow cytometer. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using ModFit LT™ software.
Caption: Workflow for cell cycle analysis by flow cytometry.
Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA protein assay kit (Thermo Fisher Scientific). Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against p-Rb (Ser807/811), Total Rb, Cyclin E, CDK2, p21, and GAPDH (as a loading control). After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using ImageJ software.
The kinase activity of CDK2/Cyclin E and CDK4/Cyclin D1 was measured using the ADP-Glo™ Kinase Assay (Promega). Recombinant active CDK2/Cyclin E and CDK4/Cyclin D1 enzymes were incubated with their respective substrates (Rb protein fragment for both) and ATP in a kinase reaction buffer in the presence of this compound (10 µM) or vehicle (0.1% DMSO) for 1 hour at 30°C. After the kinase reaction, ADP-Glo™ Reagent was added to terminate the reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent was added to convert the generated ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction. The luminescence signal, which is proportional to the kinase activity, was measured using a luminometer.
Conclusion
Methodological & Application
Application Notes and Protocols: M2N12 In Vitro Assay for Cdc25C Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro assay to determine the inhibitory effect of M2N12 on the phosphatase activity of Cdc25C.
Introduction
Cell division cycle 25C (Cdc25C) is a dual-specificity phosphatase that plays a critical role in the G2/M transition of the cell cycle.[1][2][3] It activates the cyclin-dependent kinase 1 (Cdk1)/cyclin B complex by dephosphorylating inhibitory phosphate groups on Thr14 and Tyr15 of Cdk1.[2][3][4] Overexpression of Cdc25 phosphatases is associated with various cancers, making them promising targets for the development of novel anti-cancer therapeutics.[1][2][5] this compound is a potent and highly selective inhibitor of Cdc25C, demonstrating significant potential for cancer research.[5] This protocol describes a fluorometric in vitro assay to quantify the inhibitory activity of this compound against Cdc25C.
Principle of the Assay
The assay measures the phosphatase activity of recombinant human Cdc25C using a fluorogenic substrate, 3-O-methylfluorescein phosphate (OMFP) or a similar substrate like fluorescein diphosphate (FDP).[1][6] Cdc25C catalyzes the dephosphorylation of the substrate, resulting in the production of a fluorescent product. The rate of fluorescence increase is directly proportional to the Cdc25C activity. In the presence of an inhibitor like this compound, the rate of the reaction will decrease, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway
Caption: Cdc25C signaling pathway and point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for the this compound in vitro assay for Cdc25C inhibition.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number | Storage Conditions |
| Recombinant Human Cdc25C | Sigma-Aldrich | SRP0279 | -80°C |
| This compound | MedChemExpress | HY-135759 | -20°C |
| OMFP (3-O-Methylfluorescein Phosphate) | Sigma-Aldrich | M2646 | -20°C |
| Tris-HCl | Thermo Fisher | 15567027 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| DTT (Dithiothreitol) | Thermo Fisher | R0861 | -20°C |
| Glycerol | Sigma-Aldrich | G5516 | Room Temperature |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
| Fluorometric Plate Reader | N/A | N/A | N/A |
Stock Solutions
| Solution Name | Components | Final Concentration |
| Assay Buffer | 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 1 mM DTT, 20% Glycerol | 1X |
| Cdc25C Enzyme Stock | Recombinant Human Cdc25C in storage buffer | 50 µg/mL |
| OMFP Substrate Stock | OMFP dissolved in DMSO | 50 mM |
| This compound Inhibitor Stock | This compound dissolved in DMSO | 10 mM |
Experimental Protocol
-
Preparation of Working Solutions:
-
Prepare a 2X concentrated assay buffer.
-
Dilute the Cdc25C enzyme stock to a working concentration of 200 ng/µL in 1X assay buffer.
-
Prepare a 2X working solution of OMFP substrate by diluting the 50 mM stock to 1 mM in 1X assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute these into 1X assay buffer to create 2X working concentrations.
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X this compound working solutions (or vehicle control, which is assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Add 25 µL of the 2X Cdc25C enzyme working solution to each well.
-
Mix gently and pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiation and Measurement of the Reaction:
-
To start the reaction, add 25 µL of the 2X OMFP substrate working solution to each well. The final reaction volume will be 100 µL.
-
Immediately place the plate in a fluorometric plate reader pre-set to 30°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every minute for 30 minutes.
-
Data Analysis
-
Calculate Initial Reaction Rates:
-
For each concentration of this compound, determine the initial rate of the reaction (v) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (v_inhibitor / v_control)] * 100 where v_inhibitor is the rate in the presence of this compound and v_control is the rate in the absence of the inhibitor (vehicle control).
-
-
Calculate IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of Cdc25C activity. The reported IC50 for this compound against Cdc25C is 0.09 µM.[5]
-
Quantitative Data Summary
| Parameter | Value |
| Final Cdc25C Concentration | 50 ng/well |
| Final OMFP Concentration | 250 µM |
| Pre-incubation Time | 15 minutes |
| Pre-incubation Temperature | 30°C |
| Reaction Time | 30 minutes |
| Fluorescence Wavelengths | Excitation: 485 nm, Emission: 525 nm |
| This compound IC50 (Cdc25C) | 0.09 µM[5] |
| This compound IC50 (Cdc25A) | 0.53 µM[5] |
| This compound IC50 (Cdc25B) | 1.39 µM[5] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzyme or degraded substrate | Use fresh enzyme and substrate. Ensure proper storage conditions. |
| High background fluorescence | Contaminated buffer or substrate | Prepare fresh solutions. Use high-quality reagents. |
| Inconsistent results | Pipetting errors or temperature fluctuations | Use calibrated pipettes. Ensure uniform temperature across the plate. |
| IC50 value differs from expected | Incorrect inhibitor concentration or assay conditions | Verify the concentration of the this compound stock solution. Optimize assay conditions (e.g., enzyme concentration). |
References
- 1. Cell cycle-dependent Cdc25C phosphatase determines cell survival by regulating apoptosis signal-regulating kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multisite phosphoregulation of Cdc25 activity refines the mitotic entrance and exit switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Assaying Cdc25 phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of M2N12 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive guide for utilizing M2N12, a small molecule inhibitor, in various cell-based assays. It is presumed that "this compound" refers to the well-characterized compound M2I-1 (Mad2 Inhibitor-1), a first-in-class small molecule that targets the Spindle Assembly Checkpoint (SAC).[1][2][3] this compound functions by directly disrupting the protein-protein interaction between Mitotic Arrest Deficient 2 (Mad2) and Cell Division Cycle 20 (Cdc20).[1][2] This interaction is fundamental to the proper functioning of the SAC, a critical cellular surveillance mechanism that ensures the faithful segregation of chromosomes during mitosis.[1][3][4] By inhibiting the formation of the Mad2-Cdc20 complex, this compound weakens the SAC, which can lead to premature exit from mitosis. This characteristic makes this compound a valuable tool for cancer research, particularly in combination with anti-mitotic drugs.[2][5]
Mechanism of Action
The Spindle Assembly Checkpoint monitors the attachment of microtubules to the kinetochores of chromosomes.[2] Upon detection of improper attachments, the SAC is activated, leading to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC, which comprises Mad2, Cdc20, BUBR1, and BUB3, sequesters Cdc20, thereby inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1][6] This inhibition prevents the degradation of key mitotic proteins such as Cyclin B1 and Securin, thus delaying the onset of anaphase until all chromosomes are correctly attached.[2][6]
This compound disrupts the formation of the MCC by preventing the interaction between Mad2 and Cdc20.[2][3] This leads to the premature activation of the APC/C and the subsequent degradation of its substrates, forcing the cell to exit mitosis without proper chromosome segregation.[2][7] This can ultimately trigger apoptotic cell death, especially in cancer cells that often rely on a robust SAC for survival.[5]
Signaling Pathway of this compound in the Spindle Assembly Checkpoint
Caption: this compound disrupts the Spindle Assembly Checkpoint by inhibiting the Mad2-Cdc20 interaction.
Data Presentation
The following tables summarize quantitative data regarding the in vitro activity of this compound, particularly in combination with anti-mitotic agents.
Table 1: In Vitro Activity of this compound in Combination with Nocodazole [2]
| Cell Line | Treatment (24h) | Mitotic Index (%) | Cell Death (%) |
| HeLa | Nocodazole (60 ng/mL) | ~80 | ~5 |
| This compound (50 µM) + Nocodazole (60 ng/mL) | ~65 | ~20 | |
| HT-29 | Nocodazole (60 ng/mL) | Not Reported | ~12 |
| This compound (50 µM) + Nocodazole (60 ng/mL) | Not Reported | ~20 | |
| A549 | Nocodazole (60 ng/mL) | Not Reported | ~5 |
| This compound (50 µM) + Nocodazole (60 ng/mL) | Not Reported | ~15 | |
| U2OS | Nocodazole (60 ng/mL) | Not Reported | ~12 |
| This compound (50 µM) + Nocodazole (60 ng/mL) | Not Reported | ~28 |
Data is extrapolated from published studies. Actual values may vary based on experimental conditions.
Table 2: Recommended Starting Concentrations for this compound Combination Therapy [8]
| Cell Line | Cancer Type | This compound (µM) | Paclitaxel (nM) | Doxorubicin (µM) |
| MCF-7 | Breast | 25 | 10 | 2.5 |
| A549 | Lung | 20 | 8 | 2.5 |
| H460 | Lung | 30 | 12 | 2.5 |
| OVCAR-3 | Ovarian | 18 | 6 | 3.0 |
| SK-OV-3 | Ovarian | 40 | 15 | 2.7 |
These are suggested starting points for optimization.
Experimental Protocols
Here are detailed protocols for key cell-based assays to characterize the effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound, alone or in combination with other drugs, on the viability of cancer cells.[3][9]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Anti-mitotic agent (e.g., paclitaxel, nocodazole)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Workflow for MTT Assay
Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Drug Preparation: Prepare serial dilutions of this compound and the anti-mitotic agent in cell culture medium.
-
Treatment: Treat the cells with either single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[3]
Protocol 2: Western Blot Analysis for Downstream Signaling
This protocol details the detection of key proteins involved in the SAC, such as Cyclin B1, following this compound treatment to confirm its mechanism of action.[7]
Materials:
-
HeLa cells or other suitable cell line
-
This compound and vehicle control (DMSO)
-
Nocodazole or other anti-mitotic agent
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with an anti-mitotic agent (e.g., 60 ng/mL nocodazole) for 12-16 hours to enrich for the mitotic population. During the last 2-4 hours of treatment, add this compound (e.g., 50 µM) or DMSO.[1]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[7]
Protocol 3: Co-Immunoprecipitation to Validate Target Engagement
This protocol describes the co-immunoprecipitation of the endogenous Mad2-Cdc20 complex from mitotic cells to assess the in vivo effect of this compound.[1]
Materials:
-
HeLa cells
-
This compound and vehicle control (DMSO)
-
Nocodazole
-
IP Lysis Buffer
-
Anti-Cdc20 antibody (for IP)
-
Anti-Mad2 antibody (for Western blot)
-
Protein A/G magnetic beads
-
Wash Buffer
-
SDS-PAGE sample buffer
Workflow for Co-Immunoprecipitation
Caption: Workflow for detecting the disruption of the Mad2-Cdc20 interaction in cells.
Procedure:
-
Cell Culture and Treatment: Culture HeLa cells and treat with nocodazole to induce mitotic arrest. In the final hours of nocodazole treatment, add this compound or DMSO.[1]
-
Cell Lysis: Harvest mitotic cells and lyse them in IP Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Cdc20 antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Mad2 antibody to detect the amount of Mad2 that was co-immunoprecipitated with Cdc20.[9] A reduction in the Mad2 signal in the this compound-treated sample compared to the control indicates disruption of the Mad2-Cdc20 interaction.
Disclaimer: The information provided is for research use only. It is essential to optimize these protocols for your specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. M2I-1 disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M2I-1 disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Animal Studies with M2N12
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo animal studies with the novel compound M2N12. The following sections outline methodologies for determining appropriate dosage, administration routes, and assessing the pharmacokinetic and toxicological profiles of this compound in common rodent models. The protocols provided are intended as a starting point and should be adapted based on the specific physicochemical properties of this compound and the research objectives.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models (Hypothetical Data)
| Animal Model | Administration Route | Dosage Range (mg/kg) | Dosing Frequency | Vehicle |
| C57BL/6 Mouse | Intravenous (IV) | 1 - 10 | Single dose | Saline |
| Oral (PO) | 5 - 50 | Daily | 0.5% HPMC | |
| Subcutaneous (SC) | 2 - 20 | Every other day | PBS | |
| Sprague-Dawley Rat | Intravenous (IV) | 0.5 - 5 | Single dose | Saline |
| Oral (PO) | 2 - 25 | Daily | 0.5% HPMC | |
| Intraperitoneal (IP) | 1 - 15 | Daily | Corn oil |
Table 2: Key Pharmacokinetic Parameters for this compound Assessment
| Parameter | Symbol | Description |
| Maximum Plasma Concentration | Cmax | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t1/2 | The time required for the drug concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% HPMC)
-
8-10 week old mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Standard animal housing and care facilities
-
Dosing syringes and needles
-
Analytical balance
Protocol:
-
Acclimatize animals for at least one week prior to the study.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide animals into groups of 3-5 per dose level. Include a vehicle control group.
-
Administer a single dose of this compound via the intended route of administration (e.g., IV, PO). Start with a low dose and escalate in subsequent groups.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.
-
Record body weights daily.
-
The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or significant clinical signs of toxicity in 10% of the animals.[1]
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Materials:
-
This compound
-
Vehicle
-
8-10 week old cannulated mice or rats
-
Dosing and blood collection supplies
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Protocol:
-
Acclimatize cannulated animals for at least 48 hours post-surgery.
-
Administer a single dose of this compound via the desired route (e.g., 5 mg/kg IV and 20 mg/kg PO).
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).
-
Process blood to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze this compound concentrations in plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters using appropriate software.
Subchronic Toxicity Study
Objective: To evaluate the potential toxicity of this compound after repeated administration over a longer period (e.g., 28 or 90 days).
Materials:
-
This compound
-
Vehicle
-
Young adult rats (e.g., Sprague-Dawley)
-
Standard animal housing and care facilities
-
Equipment for clinical pathology (hematology, clinical chemistry) and histopathology
Protocol:
-
Acclimatize animals for at least one week.
-
Divide animals into at least three dose groups and a control group (10 animals/sex/group).
-
Administer this compound daily via the intended route for the duration of the study.
-
Monitor animals daily for clinical signs of toxicity.
-
Record body weights and food consumption weekly.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect organs for weight analysis and histopathological examination.
-
The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.[2][3]
Visualizations
Caption: Workflow for in vivo assessment of this compound.
Caption: Hypothetical signaling pathway of this compound.
References
M2N12: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
M2N12 is a potent and highly selective small molecule inhibitor of the cell division cycle 25C (Cdc25C) phosphatase.[1] As a critical regulator of the G2/M transition in the cell cycle, Cdc25C represents a promising target for anti-cancer drug development.[1] These application notes provide detailed protocols for the experimental use of this compound, including solubility and preparation, in vitro phosphatase activity assays, cell-based assays for viability and cell cycle analysis, and assessment of metabolic stability. The information is intended to facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent.
Quantitative Data Summary
A compilation of the available quantitative data for this compound and the structurally related Cdc25 inhibitor NSC 663284 is presented below for easy reference and comparison.
Table 1: this compound Inhibitory and Cytotoxic Activity
| Target/Cell Line | IC50 (µM) |
| Enzymatic Activity | |
| Cdc25C | 0.09 |
| Cdc25A | 0.53 |
| Cdc25B | 1.39 |
| Cytotoxic Activity | |
| A-549 | 3.92 |
| MDA-MB-231 | 4.63 |
| KB | 5.05 |
| KB-VIN | 6.81 |
| MCF-7 | 4.71 |
| HBE | 6.00 |
Data sourced from Jing L, et al. Eur J Med Chem. 2019.[1]
Table 2: Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 8 mg/mL (20.31 mM) | Sonication is recommended. |
| NSC 663284 | DMSO | 10 - 15 mg/mL | |
| DMF | 20 mg/mL | ||
| Ethanol | 0.5 - 55 mg/mL | Solubility may vary between suppliers. | |
| PBS (pH 7.2) | 0.15 mg/mL |
Data for this compound from TargetMol. Data for NSC 663284 from various suppliers.[2][3][4]
Signaling Pathway
This compound is a selective inhibitor of Cdc25C phosphatase. Cdc25C is a key activator of the Cyclin B1/CDK1 complex, which is essential for the transition from the G2 to the M phase of the cell cycle. Inhibition of Cdc25C by this compound is expected to lead to the accumulation of phosphorylated (inactive) CDK1, resulting in G2/M cell cycle arrest.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 8 mg/mL (20.31 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced effects.
In Vitro Cdc25C Phosphatase Assay
Objective: To determine the inhibitory activity of this compound against Cdc25C phosphatase. This protocol is adapted from general phosphatase assays.
Materials:
-
Recombinant human Cdc25C enzyme
-
Phosphatase substrate, e.g., 3-O-methylfluorescein phosphate (OMFP) or a phosphopeptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution
-
96-well black microplate
-
Plate reader capable of measuring fluorescence
Protocol:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add a small volume (e.g., 5 µL) of each this compound dilution and the vehicle control to the wells of the 96-well plate.
-
Add the recombinant Cdc25C enzyme (e.g., 20 µL) to each well to a final concentration within the linear range of the assay.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the OMFP substrate (e.g., 25 µL) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for OMFP).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A-549)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in complete medium). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at a concentration around its IC50 value for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][6][7]
Metabolic Stability Assay (Microsomal Stability)
Objective: To evaluate the in vitro metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Protocol:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a microcentrifuge tube, pre-warm the liver microsomes and this compound solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Include a negative control without the NADPH regenerating system.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Plot the percentage of this compound remaining versus time and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Disclaimer
The information provided in these application notes is for research use only and is not intended for human or animal diagnostic or therapeutic use. The experimental protocols are provided as a guide and may require optimization for specific experimental conditions and cell lines. Researchers should always follow standard laboratory safety procedures when handling chemical reagents and biological materials.
References
Application Note: Western Blot Analysis for Cdc25C Inhibition by M2N12
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell Division Cycle 25C (Cdc25C) is a dual-specificity phosphatase that plays a critical role in regulating the G2/M transition of the cell cycle.[1][2] It activates the Cyclin B1/Cdk1 complex by dephosphorylating inhibitory residues on Cdk1 (Thr14 and Tyr15), thereby triggering entry into mitosis.[3][4] Due to its crucial role in cell proliferation and its frequent dysregulation in various cancers, Cdc25C has emerged as a promising target for novel anticancer therapies.[1]
M2N12 is a potent and highly selective small-molecule inhibitor of Cdc25C.[5] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on Cdc25C in a cellular context using Western blot analysis. The primary method involves treating cancer cells with this compound and subsequently measuring the phosphorylation status of Cdk1, a direct downstream substrate of Cdc25C.
Principle of Detection
The inhibitory action of this compound against Cdc25C phosphatase prevents the dephosphorylation of Cdk1 at Tyr15. This leads to an accumulation of phosphorylated, inactive Cdk1 (p-Cdk1 Tyr15). Western blotting is an ideal immunoassay to detect this specific post-translational modification. By comparing the levels of p-Cdk1 (Tyr15) in this compound-treated cells versus untreated controls, one can quantify the inhibitor's efficacy. Total Cdk1 and a housekeeping protein (e.g., β-actin or GAPDH) are used as loading controls to ensure accurate analysis.
This compound Inhibitor Profile
This compound demonstrates high selectivity for Cdc25C over other isoforms and exhibits cytotoxic effects across various cancer cell lines.[5]
Table 1: In Vitro Inhibitory Activity of this compound against Cdc25 Isoforms
| Target | IC₅₀ (μM) |
| Cdc25C | 0.09 |
| Cdc25A | 0.53 |
| Cdc25B | 1.39 |
| Data sourced from Jing L, et al. Eur J Med Chem. 2019.[5] |
Table 2: Cytotoxic Activity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC₅₀ (μM) |
| A-549 | Lung Carcinoma | 3.92 |
| MDA-MB-231 | Breast Cancer | 4.63 |
| KB | Oral Carcinoma | 5.05 |
| KB-VIN | Drug-Resistant Oral | 6.81 |
| MCF-7 | Breast Cancer | 4.71 |
| HBE | Normal Bronchial | 6.00 |
| Data sourced from Jing L, et al. Eur J Med Chem. 2019.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental procedure.
References
- 1. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDC25C - Wikipedia [en.wikipedia.org]
- 5. immune-system-research.com [immune-system-research.com]
Flow Cytometry Analysis of M2N12 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2N12 is a novel small molecule inhibitor under investigation for its potential anti-cancer properties. Preliminary studies suggest that this compound may induce cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for the analysis of this compound-treated cells using flow cytometry. The described methods will enable researchers to quantify the effects of this compound on cellular processes such as apoptosis and cell cycle progression, as well as to investigate its mechanism of action by analyzing intracellular signaling pathways.
Hypothetical Mechanism of Action of this compound
For the purpose of these protocols, we will hypothesize that this compound exerts its cytotoxic effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.[1] By inhibiting this pathway, this compound is proposed to induce apoptosis and cause cell cycle arrest at the G1/S checkpoint. The following protocols are designed to test this hypothesis.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis of this compound Treated Cells
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (10 µM) | 65.8 | 18.5 | 15.7 |
| This compound (50 µM) | 30.1 | 45.3 | 24.6 |
Table 2: Cell Cycle Analysis of this compound Treated Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 | 30.1 | 14.6 |
| This compound (10 µM) | 75.8 | 15.2 | 9.0 |
| This compound (50 µM) | 85.1 | 8.5 | 6.4 |
Table 3: Phospho-Akt (Ser473) Expression in this compound Treated Cells
| Treatment | Median Fluorescence Intensity (MFI) of p-Akt (Ser473) |
| Vehicle Control | 850 |
| This compound (10 µM) | 420 |
| This compound (50 µM) | 150 |
Experimental Protocols
Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is used to detect and quantify apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound at the desired concentrations for the appropriate time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and collect them in FACS tubes.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[2]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
Data Analysis:
-
Live cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.[4]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest and wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[5]
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS to remove any residual ethanol.[5]
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the samples on a flow cytometer.
Data Analysis:
-
The DNA content will be displayed as a histogram.
-
The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between the two peaks.
-
A sub-G1 peak may indicate apoptotic cells with fragmented DNA.
Protocol for Intracellular Staining of Phospho-Akt (Ser473)
This protocol is designed to measure the phosphorylation status of Akt, a key protein in the PI3K/Akt/mTOR pathway, in response to this compound treatment.[7][8]
Materials:
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol or saponin-based buffer)
-
Fluorochrome-conjugated anti-phospho-Akt (Ser473) antibody
-
Isotype control antibody
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with Staining Buffer.
-
Fix the cells by resuspending in Fixation Buffer and incubating for 15 minutes at room temperature.
-
Wash the cells twice with Staining Buffer.
-
Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.[7]
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer and add the anti-phospho-Akt (Ser473) antibody or isotype control.
-
Incubate for 30-60 minutes at room temperature in the dark.[7]
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cells in an appropriate volume of Staining Buffer for flow cytometry analysis.
Data Analysis:
-
The median fluorescence intensity (MFI) of the phospho-Akt signal will be measured.
-
A decrease in MFI in this compound-treated cells compared to the vehicle control would indicate inhibition of the PI3K/Akt pathway.
Visualizations
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
Application Notes: Using M2N12 to Study the G2/M Checkpoint
Audience: Researchers, scientists, and drug development professionals.
Introduction
The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells do not enter mitosis (M phase) with damaged or incompletely replicated DNA.[1][2] This checkpoint provides an opportunity for DNA repair, thereby maintaining genomic stability.[1] In many cancer cells, the earlier G1/S checkpoint is dysfunctional, making them heavily reliant on the G2/M checkpoint to survive DNA damage induced by therapies like radiation or chemotherapy.[3][4] Consequently, inhibiting the G2/M checkpoint is a promising therapeutic strategy to selectively kill cancer cells by forcing them into a premature and lethal mitotic entry, a process known as mitotic catastrophe.[4]
M2N12 is a novel, potent, and selective small molecule inhibitor designed to probe and manipulate the G2/M checkpoint. These application notes provide a detailed overview of the mechanism of action of this compound and protocols for its use in cell-based assays to study G2/M arrest.
Mechanism of Action
The transition from G2 to M phase is primarily driven by the activation of the Cyclin B1/CDK1 complex.[2][5] The activity of this complex is tightly regulated by phosphorylation. The kinase Wee1 and Myt1 inhibit CDK1 by phosphorylating it on Threonine 14 and Tyrosine 15, keeping the complex inactive during the G2 phase.[5] For mitotic entry, the phosphatase Cdc25 must remove these inhibitory phosphates. DNA damage triggers a signaling cascade involving ATM and ATR kinases, which in turn activate Chk1 and Chk2.[5] These checkpoint kinases phosphorylate and inactivate Cdc25, thus preventing CDK1 activation and causing cell cycle arrest in G2.[5]
This compound is hypothesized to function by directly targeting and inhibiting the kinase activity of the Cyclin B1/CDK1 complex, effectively overriding the normal checkpoint controls and forcing cells into mitosis regardless of DNA damage status.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the G2/M checkpoint in cultured cancer cells.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for treating adherent cancer cell lines (e.g., HeLa, A549, MCF-7) with this compound.
-
Cell Seeding: Plate cells in appropriate vessels (e.g., 6-well plates for flow cytometry and western blotting) at a density that ensures they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator for the desired time course (e.g., 12, 24, or 48 hours) to allow for checkpoint activation and drug effect.[6]
-
Harvesting: After incubation, collect cells via trypsinization for downstream analysis.[6]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.[6]
-
Harvest and Wash: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).[6]
-
Fixation: Resuspend the cell pellet gently and add 4-5 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent clumping. Incubate the cells for at least 2 hours at 4°C for fixation.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial for degrading RNA to ensure DNA-specific staining.[6]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. The PI fluorescence is typically detected in the red channel.[6] The resulting data can be used to quantify the percentage of cells in the G1, S, and G2/M phases.
Protocol 3: Western Blotting for Checkpoint Protein Analysis
This protocol is for analyzing the expression and phosphorylation status of key G2/M checkpoint proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Suggested antibodies include: anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-phospho-Histone H3 (Ser10, a mitotic marker), and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Data Presentation
The following tables present hypothetical data demonstrating the expected effects of this compound in a typical cancer cell line after 24 hours of treatment.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | 55.2 | 15.3 | 29.5 |
| This compound | 0.1 | 48.1 | 14.9 | 37.0 |
| This compound | 0.5 | 35.6 | 12.5 | 51.9 |
| This compound | 1.0 | 22.4 | 8.1 | 69.5 |
Table 2: Effect of this compound on G2/M Checkpoint Protein Expression
| Target Protein | Treatment (1.0 µM this compound) | Relative Expression (Fold Change vs. Control) |
| Cyclin B1 | This compound | 1.8 |
| Total CDK1 | This compound | 1.1 |
| Phospho-CDK1 (Tyr15) | This compound | 0.3 |
| Phospho-Histone H3 (Ser10) | This compound | 4.5 |
Summary of Expected Results
-
Cell Cycle Arrest: As shown in Table 1, treatment with this compound is expected to induce a dose-dependent increase in the population of cells in the G2/M phase, consistent with a G2/M checkpoint arrest.
-
Protein Expression Changes: The data in Table 2 suggests that this compound treatment leads to an accumulation of Cyclin B1, a hallmark of G2/M arrest. A decrease in the inhibitory phosphorylation of CDK1 at Tyrosine 15 and a significant increase in the mitotic marker phospho-Histone H3 would indicate that the inhibitor is overriding the G2 arrest and forcing cells into an aberrant mitosis.
References
- 1. researchgate.net [researchgate.net]
- 2. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 3. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma [pubmed.ncbi.nlm.nih.gov]
- 4. Centrosome-associated regulators of the G2/M checkpoint as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating MED12-Targeted Therapy in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mediator complex subunit 12 (MED12) is a critical component of the Mediator complex, which plays a pivotal role in regulating gene transcription. Dysregulation of MED12 function, through mutations or altered expression, has been implicated in the pathogenesis of various cancers, including uterine leiomyomas, breast cancer, and prostate cancer.[1] MED12 influences several key oncogenic signaling pathways, such as Wnt/β-catenin, TGF-β, and EGFR signaling, making it an attractive target for cancer therapy.[1][2] This document provides detailed application notes and protocols for investigating the combination of MED12-targeted therapies with conventional chemotherapy agents to enhance anti-cancer efficacy and overcome drug resistance.
Rationale for Combination Therapy
Combining a targeted agent like a MED12 inhibitor with traditional chemotherapy offers several potential advantages:
-
Synergistic Efficacy: Targeting distinct but complementary pathways can lead to a greater anti-tumor effect than either agent alone.
-
Overcoming Resistance: MED12 has been linked to chemotherapy resistance.[1] Combining a MED12 inhibitor may re-sensitize resistant tumors to chemotherapy.
-
Dose Reduction: Synergistic interactions may allow for the use of lower doses of each agent, potentially reducing toxicity while maintaining or improving efficacy.
Key Signaling Pathways Involving MED12
Understanding the signaling pathways modulated by MED12 is crucial for designing effective combination strategies.
-
Wnt/β-catenin Pathway: MED12 can act as a regulator of the Wnt/β-catenin signaling pathway. In certain contexts, MED12 inhibition can suppress this pathway, which is often hyperactivated in cancers.[2]
-
TGF-β Signaling: MED12 can physically interact with TGF-β receptors, and its reduced expression can promote TGF-β signaling, which has been linked to drug resistance.[1]
-
EGFR Signaling: MED12 can stimulate the transcription of the EGFR gene, promoting tumor proliferation. Knockdown of MED12 has been shown to decrease EGFR signaling.[1]
Below is a diagram illustrating the central role of MED12 in these key signaling pathways.
Caption: MED12 interaction with key oncogenic signaling pathways.
Preclinical Evaluation of MED12 Inhibitor and Chemotherapy Combinations
A systematic preclinical evaluation is essential to determine the potential of combining a MED12 inhibitor with chemotherapy. This involves a series of in vitro and in vivo experiments.
Data Presentation: Quantitative Analysis of Drug Synergy
Summarizing quantitative data in structured tables is crucial for comparing the effects of monotherapy versus combination therapy.
| In Vitro Synergy Analysis | | :--- | :--- | :--- | :--- | :--- | | Cell Line | Chemotherapy Agent | MED12 Inhibitor IC50 (µM) | Chemotherapy IC50 (µM) | Combination Index (CI) * | | MCF-7 (Breast Cancer) | Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] | | PC-3 (Prostate Cancer) | Docetaxel | [Insert Data] | [Insert Data] | [Insert Data] | | HCT-116 (Colon Cancer) | 5-Fluorouracil | [Insert Data] | [Insert Data] | [Insert Data] | *CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| In Vivo Efficacy Study | | :--- | :--- | :--- | :--- | :--- | | Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Median Survival (Days) | Body Weight Change (%) | | MCF-7 | Vehicle Control | 0 | [Insert Data] | [Insert Data] | | | MED12 Inhibitor | [Insert Data] | [Insert Data] | [Insert Data] | | | Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] | | | Combination | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies are provided for key experiments to assess the combination of a MED12 inhibitor with chemotherapy agents.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess their synergistic effects in combination.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
MED12 inhibitor
-
Chemotherapy agent(s)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the MED12 inhibitor and the chemotherapy agent(s).
-
Treatment: Treat cells with the MED12 inhibitor alone, the chemotherapy agent alone, and in combination at various fixed-ratio or non-fixed-ratio concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with synergy analysis software to determine if the combination is synergistic, additive, or antagonistic.[3]
-
The following diagram illustrates the workflow for in vitro synergy assessment.
Caption: Workflow for in vitro cell viability and synergy assessment.
Protocol 2: In Vivo Xenograft Model for Efficacy Evaluation
This protocol describes the use of animal models to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
MED12 inhibitor formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, MED12 inhibitor alone, chemotherapy alone, combination therapy).
-
Treatment Administration: Administer the treatments according to the predetermined dosing schedule and route of administration.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or until a specified time point.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis to compare the efficacy of the combination therapy to the monotherapies.
-
Generate Kaplan-Meier survival curves if applicable.
-
The following diagram illustrates the workflow for an in vivo xenograft study.
Caption: Workflow for in vivo xenograft efficacy study.
Conclusion
The systematic investigation of combining MED12-targeted therapies with standard chemotherapy agents holds significant promise for advancing cancer treatment. The protocols and guidelines presented here provide a framework for researchers to rigorously evaluate the preclinical potential of such combination strategies. By elucidating the synergistic interactions and underlying mechanisms, these studies can pave the way for future clinical trials and the development of more effective cancer therapies.
References
- 1. The role of mediator subunit 12 in tumorigenesis and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manganese‐12 acetate suppresses the migration, invasion, and epithelial–mesenchymal transition by inhibiting Wnt/β‐catenin and PI3K/AKT signaling pathways in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing M2N12 Cytotoxicity in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
M2N12 is a novel investigational compound demonstrating potential anti-tumor activity. These application notes provide a comprehensive set of protocols to assess the cytotoxic and apoptotic effects of this compound on tumor cells. The following methodologies describe standardized assays to quantify cell viability, membrane integrity, and the induction of apoptosis. Adherence to these protocols will ensure the generation of reproducible and comparable data crucial for the preclinical evaluation of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from cytotoxicity and apoptosis assays performed on a representative cancer cell line (e.g., MCF-7) treated with this compound for 48 hours.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.10 | 0.06 | 88 |
| 5 | 0.88 | 0.05 | 70.4 |
| 10 | 0.63 | 0.04 | 50.4 |
| 25 | 0.35 | 0.03 | 28 |
| 50 | 0.15 | 0.02 | 12 |
| 100 | 0.08 | 0.01 | 6.4 |
IC50 Value: Approximately 10 µM
Table 2: Cell Membrane Integrity as Determined by LDH Release Assay
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity (LDH Release) |
| 0 (Spontaneous Release) | 0.15 | 0.02 | 0 |
| 1 | 0.18 | 0.02 | 5.5 |
| 5 | 0.25 | 0.03 | 18.2 |
| 10 | 0.40 | 0.04 | 45.5 |
| 25 | 0.65 | 0.05 | 90.9 |
| 50 | 0.70 | 0.06 | 100 |
| 100 | 0.72 | 0.05 | 103.6 |
| Maximum Release Control | 0.70 | 0.05 | 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3 Activity Assay
| This compound Concentration (µM) | Mean Fluorescence Units (RFU) | Standard Deviation | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle Control) | 150 | 12 | 1.0 |
| 1 | 180 | 15 | 1.2 |
| 5 | 300 | 25 | 2.0 |
| 10 | 675 | 50 | 4.5 |
| 25 | 1200 | 98 | 8.0 |
| 50 | 1350 | 110 | 9.0 |
| 100 | 1380 | 120 | 9.2 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed tumor cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[3]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][2] A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of compromised cell membrane integrity and cytotoxicity.[4][5][6]
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium (serum-free medium may be required for the assay step)
-
96-well flat-bottom plates
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Assay Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which 10 µL of lysis buffer is added 45 minutes before the end of incubation.
-
Background Control: Wells with medium but no cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[5][6]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[7][8][9]
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
Multi-well plates (e.g., 6-well or 12-well)
-
This compound stock solution
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)[7][8]
-
Assay buffer
-
Microplate reader (spectrophotometer for colorimetric, fluorometer for fluorometric)
Procedure:
-
Cell Seeding and Treatment: Seed cells in larger wells (e.g., 6-well plates) to obtain sufficient cell numbers for lysate preparation. Treat with this compound as described previously.
-
Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension, wash with cold PBS, and resuspend the cell pellet in cold cell lysis buffer. Incubate on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[9] Collect the supernatant, which contains the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells. Add the caspase-3 substrate and assay buffer according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement:
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control after normalizing for protein concentration.
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Signaling Pathway
Caption: Hypothesized signaling pathways for this compound-induced apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Caspase-3 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 9. mpbio.com [mpbio.com]
Troubleshooting & Optimization
Technical Support Center: M2N12 Dissolution in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving M2N12 in Dimethyl Sulfoxide (DMSO) solutions.
Troubleshooting Guide
Researchers may occasionally face challenges in dissolving this compound in DMSO. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound powder is not fully dissolving or a precipitate is observed in the DMSO solution.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Purity and Integrity | Verify the certificate of analysis (CoA) for this compound to ensure its identity and purity. Visually inspect the powder for any signs of degradation or contamination. | Using a pure and stable compound is the first step to successful dissolution. |
| DMSO Quality | Use fresh, anhydrous, high-purity (≥99.9%) DMSO. DMSO is highly hygroscopic and absorbed water can decrease its solvating power.[1][2] | Anhydrous DMSO will more effectively dissolve this compound. |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes. Ensure the vortex creates a funnel within the liquid for maximal mixing. | Thorough mixing ensures the entire compound comes into contact with the solvent. |
| Low Temperature | Gently warm the solution in a water bath at 30-40°C for 10-15 minutes.[3] Avoid excessive heat to prevent compound degradation. | Increased temperature can enhance the solubility of many compounds. |
| Compound Aggregation | Sonicate the solution in a water bath sonicator for 15-30 minutes.[4] This uses ultrasonic waves to break apart compound aggregates. | Sonication can facilitate the dissolution of stubborn particles. |
| Concentration Exceeds Solubility | Prepare a lower concentration stock solution. If a 10 mM stock is problematic, attempt to prepare a 5 mM or 1 mM solution. | The compound should fully dissolve at a concentration below its solubility limit. |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of this compound in DMSO?
A1: While specific solubility data for this compound is not widely published, it is commercially available in a 10 mM DMSO solution. This suggests that concentrations up to 10 mM are achievable. However, if you encounter issues, starting with a lower concentration (e.g., 1-5 mM) is recommended.
Q2: My this compound dissolves in DMSO initially but precipitates upon storage. What should I do?
A2: Precipitation upon storage can be due to temperature fluctuations or absorption of moisture. Store the DMSO stock solution at a constant temperature, typically -20°C or -80°C, in a tightly sealed, desiccated container. Before use, allow the solution to come to room temperature completely to prevent water condensation inside the vial.
Q3: this compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "salting out," where the compound is less soluble in the aqueous environment. To mitigate this, perform a serial dilution of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. Additionally, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
Q4: Can I use solvents other than DMSO to dissolve this compound?
Q5: How can I determine the solubility of this compound in DMSO myself?
A5: A simple method to estimate solubility is to prepare a supersaturated solution by adding an excess of this compound to a known volume of DMSO. After thorough mixing and equilibration (e.g., shaking for 24 hours), centrifuge the solution to pellet the undissolved solid. The concentration of this compound in the clear supernatant can then be determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Preparation: Allow the this compound vial and the bottle of DMSO to come to room temperature before opening to minimize moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, you would need to calculate the mass based on the molecular weight of this compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortexing: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source. If undissolved particles remain, proceed to the next steps.
-
Sonication (Optional): Place the tube in a water bath sonicator for 15-30 minutes.
-
Gentle Warming (Optional): Place the tube in a water bath set to 30-40°C for 10-15 minutes.
-
-
Final Check: After the dissolution steps, visually inspect the solution again to ensure it is clear and free of particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture contamination.
Visualizations
Caption: A workflow for troubleshooting this compound dissolution in DMSO.
Caption: Key factors influencing the successful dissolution of this compound.
Note on Signaling Pathways: As of the last update, a specific, detailed signaling pathway for this compound is not publicly available in the searched resources. Researchers using this compound should refer to the primary literature for the most current information on its mechanism of action.
References
Optimizing M2N12 concentration for cell culture
Welcome to the technical support center for M2N12, a potent and selective inhibitor of MEK1/2. This guide is designed to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the dual-specificity kinases MEK1 and MEK2. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This leads to the suppression of the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers and other diseases.
Caption: The MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
2. What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line being used. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For initial experiments, a concentration range of 10 nM to 1 µM is a good starting point for most cancer cell lines with known RAS or RAF mutations.
3. How should I dissolve and store this compound?
This compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for long-term storage. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration.
Caption: A troubleshooting workflow for optimizing this compound concentration.
Issue 1: High Cytotoxicity Observed at Low Concentrations
Question: I am observing significant cell death even at the lower end of the recommended concentration range. What could be the cause?
Answer:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to MEK inhibition. It's possible your cell line is particularly dependent on the MAPK/ERK pathway for survival.
-
Incorrect Dilution: Double-check your calculations for stock and working solution dilutions. A simple error can lead to a much higher final concentration than intended.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1%. Higher concentrations of DMSO can be toxic to cells.
-
Off-Target Effects: While this compound is highly selective, at higher concentrations, off-target effects can contribute to cytotoxicity.
Troubleshooting Steps:
-
Perform a Wider Dose-Response Curve: Test a broader range of this compound concentrations, starting from as low as 0.1 nM, to identify a non-toxic range.
-
Verify Stock Solution Concentration: If possible, use a spectrophotometer to confirm the concentration of your this compound stock solution.
-
Run a DMSO Control: Include a vehicle control (medium with the same final concentration of DMSO) to assess the impact of the solvent on cell viability.
-
Reduce Incubation Time: Shorter exposure times to this compound may reduce cytotoxicity while still achieving the desired biological effect.
Issue 2: Lack of Efficacy at High Concentrations
Question: I am not observing the expected decrease in cell proliferation or downstream signaling, even at concentrations up to 10 µM. What should I do?
Answer:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to MEK inhibitors. This could be due to bypass signaling pathways or mutations in downstream components of the MAPK pathway.
-
Inactive Compound: Improper storage or handling of this compound could lead to its degradation.
-
Low Target Expression: The cell line may not have a constitutively active MAPK/ERK pathway, making it less sensitive to MEK inhibition.
Troubleshooting Steps:
-
Confirm Target Engagement: Use Western blotting to check the phosphorylation status of ERK1/2 (p-ERK1/2) after this compound treatment. A reduction in p-ERK1/2 levels indicates that this compound is engaging its target.
-
Use a Positive Control Cell Line: Test this compound on a cell line known to be sensitive to MEK inhibitors (e.g., A375, a melanoma cell line with a BRAF V600E mutation).
-
Verify Compound Activity: Use a fresh aliquot of this compound from proper storage conditions.
-
Sequence Key Genes: Consider sequencing key genes in the MAPK pathway (e.g., KRAS, BRAF, MEK1/2) in your cell line to check for mutations that might confer resistance.
Data Presentation
The following tables provide reference data for this compound activity in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 15 |
| HCT116 | Colorectal Cancer | KRAS G13D | 50 |
| MDA-MB-231 | Breast Cancer | KRAS G13D | 85 |
| PC-9 | Lung Adenocarcinoma | EGFR del E746-A750 | 250 |
| HeLa | Cervical Cancer | Wild-type | >1000 |
Table 2: Recommended Starting Concentration Ranges for this compound
| MAPK Pathway Status | Example Cell Lines | Recommended Starting Range (nM) |
| BRAF V600E Mutant | A375, SK-MEL-28 | 1 - 100 |
| KRAS Mutant | HCT116, MDA-MB-231 | 10 - 500 |
| EGFR Mutant | PC-9, HCC827 | 100 - 1000 |
| Wild-type | HeLa, MCF7 | 500 - 5000 |
Experimental Protocols
Here are detailed protocols for key experiments to optimize this compound concentration.
Caption: A general experimental workflow for this compound optimization.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells per well). Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. We recommend a 10-point dilution series (e.g., 10 µM, 5 µM, 2.5 µM, ..., 0 µM). Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol is to confirm that this compound is inhibiting its target, MEK1/2, by measuring the phosphorylation of the downstream kinase ERK.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the reduction in p-ERK levels relative to total ERK and the loading control.
M2N12 off-target effects in experimental models
M2N12 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the novel kinase inhibitor, this compound. This compound is an investigational small molecule designed to selectively inhibit the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. While highly potent against its intended targets, off-target effects can occur, and this guide is intended to help researchers identify and mitigate these effects in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). By blocking the kinase activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of PDK1 and Akt, leading to reduced cell proliferation and survival in PI3K-dependent cell lines.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for PI3Kα, cross-reactivity with other kinases has been observed at higher concentrations. The most common off-target effects include inhibition of mTORC1/2, DNA-PK, and to a lesser extent, some members of the MAPK family.[1][2] These off-target activities can lead to confounding results, and it is crucial to use the lowest effective concentration of this compound in your experiments.
Q3: I am observing unexpected levels of apoptosis in my cell line, even at low concentrations of this compound. What could be the cause?
A3: This could be due to several factors:
-
High sensitivity of the cell line: Some cell lines are exquisitely sensitive to PI3K inhibition.
-
Off-target effects: Even at low concentrations, this compound may be inhibiting other survival pathways in your specific cell model.
-
Experimental error: Ensure proper dosage calculations and uniform application of the compound.
We recommend performing a dose-response curve to determine the optimal concentration for your cell line and confirming target engagement with a technique like a Cellular Thermal Shift Assay (CETSA).[3][4][5]
Q4: How can I confirm that this compound is engaging its intended target in my cells?
A4: Target engagement can be confirmed using several methods. A Western blot analysis showing a decrease in phosphorylated Akt (p-Akt) is a standard method. For a more direct measure of target binding, a Cellular Thermal Shift Assay (CETSA) can be employed.[3][4][5] This assay measures the thermal stabilization of a protein upon ligand binding.[4][5][6]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. When treating, mix gently after adding this compound. Avoid using the outer wells of plates, or fill them with sterile media/PBS. |
| Unexpectedly low IC50 values | Incorrect concentration calculations, or the this compound stock solution is at a higher concentration than stated. | Double-check all calculations. We recommend verifying the concentration of your stock solution using a spectrophotometer or other quantitative method. |
| No effect on cell viability | The cell line may not be dependent on the PI3K/Akt pathway, or the this compound may have degraded. | Confirm the PI3K/Akt pathway is active in your cell line via Western blot for p-Akt. Use a fresh aliquot of this compound and store it as recommended. |
Guide 2: Interpreting Off-Target Effects in Kinase Assays
| Observation | Potential Interpretation | Next Steps |
| Inhibition of mTOR at concentrations close to the PI3K IC50 | This compound has known cross-reactivity with mTOR. This is a common off-target effect for PI3K inhibitors. | Acknowledge this in your data interpretation. If possible, use a more selective mTOR inhibitor as a control to dissect the effects. |
| Broad-spectrum kinase inhibition at high concentrations | Many kinase inhibitors show reduced selectivity at higher concentrations.[1][2] | Perform a dose-response kinase profiling experiment to determine the selectivity window of this compound. Use concentrations at or below the IC50 for PI3K in your cellular experiments. |
| Activation of a compensatory signaling pathway (e.g., MAPK) | Cells may upregulate other survival pathways in response to PI3K inhibition. | Perform a Western blot analysis for key nodes of other survival pathways (e.g., p-ERK) to investigate potential compensatory mechanisms. |
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Notes |
| PI3Kα | 5 | Primary Target |
| PI3Kβ | 50 | 10-fold selectivity over β isoform |
| PI3Kδ | 80 | 16-fold selectivity over δ isoform |
| PI3Kγ | 120 | 24-fold selectivity over γ isoform |
| mTOR | 75 | Primary Off-Target |
| DNA-PK | 250 | Moderate off-target activity |
| MEK1 | >1000 | Low off-target activity |
| ERK2 | >1000 | Low off-target activity |
Table 2: this compound Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation | IC50 (nM) for Cell Viability |
| MCF-7 | Breast | E545K | 15 |
| PC-3 | Prostate | WT | 250 |
| U-87 MG | Glioblastoma | WT (PTEN null) | 50 |
| A549 | Lung | WT | >1000 |
Experimental Protocols
Protocol 1: Western Blot for p-Akt Inhibition
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting M2N12 instability in aqueous solutions
Welcome to the technical support center for M2N12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with this compound in aqueous solutions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to this compound instability.
Issue 1: Immediate Precipitation in Aqueous Buffer
Question: I dissolved this compound in 100% DMSO to make a 10 mM stock solution. When I dilute it into my aqueous experimental buffer (e.g., PBS, pH 7.4), a white precipitate forms immediately. What is happening and how can I fix it?
Answer: Immediate precipitation, or "crashing out," is a common problem for hydrophobic molecules like this compound.[1][2] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment as the DMSO is diluted.[2]
Here are potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the buffer is higher than its aqueous solubility limit.[2] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific buffer. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid change in solvent polarity around the molecule, leading to precipitation.[2] | Perform a serial dilution. First, dilute the DMSO stock into pre-warmed (37°C) media or buffer. Add this intermediate dilution dropwise to the final volume while gently vortexing.[2] |
| Buffer Composition | Components of your buffer, such as high concentrations of phosphate or certain salts, may be interacting with this compound to form insoluble complexes.[3] | Try an alternative buffer system (e.g., HEPES or Tris-based buffers) to see if precipitation persists.[4] |
| Low Temperature | Diluting into cold buffer can significantly decrease the solubility of many compounds. | Always use pre-warmed (e.g., 37°C) buffer or media for dilutions.[2] |
Issue 2: Loss of Activity or Inconsistent Results Over Time
Question: My this compound solution is clear, but I'm seeing a drop in its inhibitory activity in my assays, or my results are not reproducible from day to day. What could be the cause?
Answer: This issue often points to the chemical degradation of this compound in your solution, even without visible precipitation. The stability of a compound can be affected by several factors, including pH, temperature, light, and oxygen.[5][6][7]
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for this compound activity loss.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions? A1: this compound is best dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Stock solutions should be aliquoted into small volumes in amber glass or polypropylene vials and stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles and light exposure.[5][6] DMSO is hygroscopic, so ensure vials are tightly sealed to prevent moisture absorption.[1]
Q2: How do pH and temperature affect the stability of this compound in aqueous solutions? A2: The stability of many small molecules is highly dependent on pH and temperature.[8][9] For this compound, hydrolysis can occur at acidic or basic pH, while elevated temperatures accelerate degradation.[4] It is most stable in a pH range of 6.0-7.5. See the data tables below for specific half-life information.
Q3: Can I store diluted, aqueous working solutions of this compound? A3: It is strongly recommended to prepare aqueous working solutions of this compound fresh for each experiment from a frozen DMSO stock. Storing diluted aqueous solutions, even at 4°C, can lead to significant degradation within hours and may also result in precipitation over time as the compound equilibrates.
Q4: How can I confirm if my this compound is degrading in my assay medium? A4: The most reliable way to confirm degradation is by using High-Performance Liquid Chromatography (HPLC).[10] A stability-indicating HPLC method can separate intact this compound from its degradation products.[11] By analyzing samples incubated in your assay medium over a time course, you can quantify the loss of the parent compound.[12]
Quantitative Data Summary
The following tables provide illustrative data on this compound stability under various conditions.
Table 1: Solubility of this compound in Common Aqueous Buffers
| Buffer System (pH 7.4) | Maximum Solubility (µM) at 25°C | Observations |
| PBS (Phosphate-Buffered Saline) | 15 | Prone to precipitation over time |
| HEPES-Buffered Saline | 25 | More stable, less precipitation |
| Tris-Buffered Saline | 22 | Good solubility, check for reactivity |
| RPMI-1640 + 10% FBS | > 50 | Serum proteins can enhance solubility |
Table 2: Effect of pH on this compound Half-Life in Aqueous Buffer at 37°C
| pH | Half-Life (t½) in Hours | Primary Degradation Pathway |
| 5.0 | ~4 | Acid-catalyzed hydrolysis |
| 6.0 | ~36 | Minimal degradation |
| 7.4 | ~24 | Spontaneous hydrolysis |
| 8.5 | ~6 | Base-catalyzed hydrolysis |
Table 3: Effect of Temperature on this compound Stability (t½ in PBS, pH 7.4)
| Temperature | Half-Life (t½) in Hours |
| 4°C | ~120 |
| 25°C (Room Temp) | ~48 |
| 37°C (Incubator) | ~24 |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing this compound solutions to minimize precipitation and degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: M2N12 Stability and Storage
Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "M2N12." The following technical support guide has been developed using established principles of chemical stability and degradation for a hypothetical small molecule drug, hereafter referred to as "this compound." The data, pathways, and protocols presented are illustrative examples and should not be considered as factual results for any specific compound.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store it under controlled conditions. The optimal storage temperature is 2-8°C, protected from light and moisture. For short-term storage (up to 1 week), room temperature (15-25°C) may be acceptable, but this should be validated with stability studies. Always refer to the specific product datasheet for the most accurate storage recommendations.
Q2: I've noticed a change in the color and physical appearance of my this compound sample. Can I still use it?
A2: A change in color, such as yellowing or browning, or a change in physical form, like clumping or precipitation, can be an indicator of chemical degradation. It is strongly advised not to use the sample and to perform an analytical assessment, such as High-Performance Liquid Chromatography (HPLC), to determine the purity and identify potential degradation products.
Q3: My this compound is in solution and has become cloudy. What could be the cause and how should I proceed?
A3: Cloudiness or precipitation in an this compound solution can be due to several factors, including degradation leading to insoluble products, microbial contamination, or exceeding the solubility limit due to temperature fluctuations or solvent evaporation. Do not use the solution. It is recommended to filter a small aliquot through a 0.22 µm filter and analyze the filtrate and any precipitate separately by methods such as HPLC and Mass Spectrometry to identify the cause.
Troubleshooting Common this compound Degradation Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency | - Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions. - Oxidation: Reaction with oxygen, potentially accelerated by light or metal ions. - Photodegradation: Degradation caused by exposure to light, especially UV light. | - Store in a tightly sealed container in a desiccator at 2-8°C. - Use amber vials or store in the dark. - Purge solutions with an inert gas like nitrogen or argon. - Avoid sources of metal ion contamination. |
| Appearance of New Peaks in HPLC | - Formation of Degradation Products: Indicates chemical instability under the current storage or experimental conditions. | - Characterize the new peaks using Mass Spectrometry (MS) to identify degradation products. - Perform forced degradation studies to understand the degradation pathways. - Adjust storage conditions (e.g., lower temperature, protect from light) to minimize the formation of these impurities. |
| pH Shift in Solution | - Formation of Acidic or Basic Degradants: Degradation can lead to products that alter the pH of the solution. | - Buffer the solution to a pH where this compound is most stable. - Monitor the pH of the solution over time. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To rapidly assess the chemical stability of this compound under elevated temperature and humidity conditions to predict its long-term shelf life.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound solid material and a stock solution in a relevant buffer.
-
Storage Conditions: Place the samples in stability chambers set to the following conditions:
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40°C / 75% Relative Humidity (RH)
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25°C / 60% RH (Control)
-
-
Time Points: Pull samples at initial (T=0), 1, 2, 4, and 8 weeks.
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Analysis: At each time point, analyze the samples for:
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Purity and Degradation Products: Using a validated stability-indicating HPLC method.
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Appearance: Visual inspection for any changes in color or physical state.
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Moisture Content: For solid samples, using Karl Fischer titration.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Expose this compound solutions to the following conditions:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Stress: Heat a solid sample at 80°C for 48 hours.
-
-
Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products.
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Method Validation: Ensure the HPLC method can adequately separate the degradation products from the parent this compound peak.
Visualizing Degradation Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting this compound degradation issues during storage.
Caption: Troubleshooting workflow for this compound degradation.
Interpreting Unexpected Results with M2N12 Treatment: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during experiments with the novel Kinase X inhibitor, M2N12.
Troubleshooting Guides
This section offers structured guidance for common unexpected outcomes observed during this compound treatment.
Issue 1: No Observable Effect on Cell Viability or Proliferation
You've treated your cancer cell line with this compound, but a cell viability assay (e.g., MTT, CellTiter-Glo) shows no significant decrease in cell numbers compared to the vehicle control.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inactive Compound | Verify the storage conditions and shelf-life of your this compound stock.[1] Prepare a fresh stock solution from powder. |
| Incorrect Dosing | Perform a dose-response experiment with a wider range of concentrations. It's possible the effective concentration is higher than initially tested.[1] |
| Assay Interference | Ensure that this compound or the solvent (e.g., DMSO) does not interfere with the assay chemistry. Run controls with the compound in cell-free media. |
| Cell Line Resistance | The target, Kinase X, may not be expressed or be a critical survival pathway in your chosen cell line. Verify Kinase X expression via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound. |
| Cell Line Misidentification | Authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[2] |
| Insufficient Treatment Duration | The effect of this compound may be cytostatic rather than cytotoxic, or require a longer duration to induce cell death. Perform a time-course experiment (e.g., 24, 48, 72 hours).[1] |
Troubleshooting Workflow: No Effect Observed
Caption: Troubleshooting workflow for lack of this compound efficacy.
Issue 2: Paradoxical Increase in Cell Proliferation
At certain concentrations, this compound appears to increase the rate of cell proliferation, which is contrary to its expected inhibitory effect.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Off-Target Effects | At specific concentrations, this compound might be activating a parallel pro-proliferative pathway. This is a known phenomenon for some kinase inhibitors.[1] |
| Feedback Loop Activation | Inhibition of Kinase X might trigger a compensatory feedback loop that upregulates other growth signaling pathways. |
| Hormesis | A biphasic dose-response where low doses of a substance are stimulatory and high doses are inhibitory. |
Experimental Plan to Investigate Paradoxical Proliferation:
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Confirm the Effect: Repeat the experiment with a narrow and dense concentration range around the concentration that shows the proliferative effect.
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Pathway Analysis: Use phosphoproteomics or a targeted antibody array to investigate the activation state of other key signaling kinases (e.g., AKT, ERK) after treatment with the "proliferative" concentration of this compound.
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Gene Expression Analysis: Perform RNA-seq to identify upregulated genes and pathways that could explain the increase in proliferation.
Hypothetical Signaling Pathway: this compound Action and Feedback
Caption: this compound inhibits Kinase X, but may trigger a feedback loop.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO up to 50 mM.[1] For long-term storage, we recommend storing the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
Q2: My IC50 value for this compound is different from what is reported in the literature.
A2: Discrepancies in IC50 values between labs can arise from differences in experimental conditions.[3] Factors include cell density, passage number, serum concentration in the media, and the specific assay and endpoint used.[4] We recommend carefully standardizing these parameters and performing at least two biological replicates.[4]
Q3: Does this compound cross the cell membrane effectively?
A3: this compound is designed to be cell-permeable. However, if you suspect poor uptake in your cell model, it could be due to efflux pumps.[3] You can co-treat with known efflux pump inhibitors as a diagnostic experiment, but this is not recommended for therapeutic efficacy studies.
Q4: I see high variability between my technical replicates. What could be the cause?
A4: High variability often points to technical issues in the experimental setup. Common causes include inconsistent cell seeding, edge effects in the microplate, or errors in serial dilutions. Ensure proper mixing of cell suspensions and compound dilutions. Consider randomizing the treatment layout on the plate to mitigate edge effects.[4]
Experimental Protocols
Protocol 1: this compound Dose-Response using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium, ranging from 100 µM to 0.1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
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Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve formazan crystals.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Normalize the data to the vehicle control and fit a four-parameter logistic curve to determine the IC50 value.
References
Technical Support Center: M2N12 Efficacy and Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using M2N12, a selective inhibitor of MEK1/2 kinases. The focus is on addressing issues related to decreased efficacy and the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, allosteric inhibitor of MEK1 and MEK2.[1][2] By binding to a pocket adjacent to the ATP-binding site, this compound locks the MEK enzyme in an inactive conformation.[1][2] This prevents the phosphorylation and activation of the downstream kinases ERK1/2, key components of the MAPK signaling pathway.[1][] Inhibition of this pathway suppresses tumor cell proliferation and can induce apoptosis (cell death) in cancer cells with hyperactivated MAPK signaling.[1][2]
Q2: My cells, which were initially sensitive to this compound, are now showing signs of resistance. What are the common initial steps for investigation?
A2: The first step is to confirm the resistance phenotype. This involves performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell stock compared to the original, sensitive parental cell line. A significant shift (typically >10-fold) in the IC50 value indicates acquired resistance.[4] Once confirmed, you can proceed to investigate the underlying mechanisms.
Q3: What are the most common mechanisms of acquired resistance to MEK inhibitors like this compound?
A3: Resistance to MEK inhibitors often involves the reactivation of the MAPK pathway or the activation of alternative "bypass" signaling pathways.[5] A primary mechanism is the compensatory activation of the PI3K/Akt/mTOR pathway.[4][6][7] Inhibition of MEK can relieve feedback loops, leading to increased signaling through PI3K/Akt, which promotes cell survival and proliferation, thereby circumventing the MEK blockade.[7][8]
Q4: Can combination therapy improve the efficacy of this compound in resistant lines?
A4: Yes, combination therapy is a key strategy to overcome resistance.[9][10] Based on the common resistance mechanisms, combining this compound with a PI3K inhibitor is a rational approach.[4][6] This dual blockade of both the MAPK and PI3K pathways can prevent the activation of bypass signaling, leading to a more potent anti-tumor effect and potentially restoring sensitivity in resistant cells.[4][5][6]
Troubleshooting Guide: Reduced this compound Efficacy
This guide provides a structured approach to troubleshoot experiments where this compound is less effective than anticipated.
Issue 1: Higher than Expected IC50 Value in a Sensitive Cell Line
If you observe reduced potency in a cell line known to be sensitive to this compound, consider the following factors before investigating complex resistance mechanisms.
| Potential Cause | Recommended Action |
| Compound Integrity | Confirm the correct storage of this compound (typically at -20°C or -80°C, desiccated). Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles. |
| Cell Health & Passage Number | Ensure cells are healthy, free of contamination (especially mycoplasma), and within a low passage number range. High passage numbers can lead to phenotypic drift.[11][12] |
| Assay Parameters | Optimize cell seeding density to ensure cells are in the exponential growth phase for the duration of the assay.[13] Verify the incubation time is sufficient for this compound to exert its effect (typically 48-72 hours). |
| Assay Plate & Reagents | Use the correct microplate type for your assay (e.g., white plates for luminescence, black plates for fluorescence).[14][15] Ensure all assay reagents are within their expiry dates and prepared correctly. |
Issue 2: Confirmed Acquired Resistance in a Previously Sensitive Cell Line
Once you have confirmed a significant IC50 shift, the next step is to investigate the mechanism and find a strategy to overcome it.
Step 1: Analyze Key Signaling Pathways
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Action: Perform Western Blot analysis to probe the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.
-
Expected Outcome: In resistant cells treated with this compound, you may observe persistent or increased phosphorylation of Akt (at Ser473) and its downstream target S6 ribosomal protein, despite effective inhibition of ERK phosphorylation. This indicates activation of the PI3K/Akt bypass pathway.[6][8]
Step 2: Test Combination Therapy
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Action: Treat the resistant cells with this compound in combination with a PI3K inhibitor (e.g., Taselisib). Perform a dose-response matrix to assess for synergistic effects.
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Expected Outcome: A combination of this compound and a PI3K inhibitor should show a synergistic effect, significantly reducing cell viability at concentrations where either drug alone is ineffective.[5] This is demonstrated by a greater-than-additive effect on growth inhibition.
Quantitative Data Summary: this compound in Sensitive vs. Resistant Cells
Table 1: IC50 Values for this compound and Combination Therapy
| Cell Line | Treatment | IC50 (nM) |
|---|---|---|
| Parental (Sensitive) | This compound | 15 |
| Resistant Clone 1 | This compound | 250 |
| Resistant Clone 1 | This compound + PI3K Inhibitor (100 nM) | 20 |
| Resistant Clone 2 | This compound | 310 |
| Resistant Clone 2 | this compound + PI3K Inhibitor (100 nM) | 28 |
Table 2: Relative Protein Phosphorylation Levels (Western Blot Densitometry)
| Treatment (Resistant Cells) | p-ERK (T202/Y204) | p-Akt (S473) |
|---|---|---|
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (200 nM) | 0.15 | 2.50 |
| PI3K Inhibitor (100 nM) | 0.95 | 0.20 |
| this compound + PI3K Inhibitor | 0.12 | 0.18 |
Visualizations
Signaling Pathway Diagram
References
- 1. grokipedia.com [grokipedia.com]
- 2. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combined inhibition of MEK and PI3K pathways overcomes acquired resistance to EGFR‐TKIs in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. bitesizebio.com [bitesizebio.com]
- 15. m.youtube.com [m.youtube.com]
M2N12 Experimental Variability and Reproducibility Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with the M2N12 signaling pathway.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound experimental variability.
| Question | Brief Answer |
| Why am I seeing inconsistent this compound activation (phosphorylation) across experiments? | Inconsistent this compound activation can stem from variations in cell culture conditions, reagent quality, and procedural inconsistencies. Factors such as cell passage number, confluency, and stimulation time can significantly impact results.[1][2][3] |
| What are the common sources of high background in my this compound Western blots? | High background in Western blots for phosphorylated this compound can be caused by several factors, including the use of milk as a blocking agent (casein is a phosphoprotein), inappropriate antibody concentrations, and insufficient washing steps.[4][5] |
| How can I minimize variability in my this compound kinase activity assays? | To minimize variability in kinase assays, it is crucial to use highly specific substrates and antibodies, optimize ATP concentrations to mimic physiological conditions, and ensure the kinase protein is active and properly folded.[6][7][8] |
| My this compound co-immunoprecipitation (Co-IP) experiments are not reproducible. What could be the issue? | Reproducibility issues in Co-IP experiments often arise from inconsistent lysis conditions, antibody-bead incubation times, and washing stringency. The choice of detergents and the number of wash steps are critical for balancing protein complex integrity with background reduction.[9][10][11] |
| What is the "edge effect" and how can it affect my this compound cell-based assays in 96-well plates? | The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate evaporate more quickly, leading to variations in cell viability and responses to treatment. To mitigate this, it is recommended to fill the outer wells with a buffer like PBS instead of experimental samples.[1] |
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during this compound experiments.
Problem 1: Weak or No this compound Phosphorylation Signal in Western Blot
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Cell Stimulation | Optimize stimulation time and ligand concentration. Perform a time-course experiment to determine the peak of this compound phosphorylation.[12] |
| Phosphatase Activity | Always use pre-chilled buffers and keep samples on ice. Add phosphatase inhibitors to your lysis buffer.[13] |
| Low Abundance of Phosphorylated this compound | Concentrate your sample by using a smaller volume of lysis buffer.[5] Consider performing an immunoprecipitation (IP) to enrich for this compound before running the Western blot. |
| Inefficient Antibody Binding | Use phospho-specific antibodies from a reputable source.[13] Optimize primary antibody concentration and incubation time. Avoid using milk as a blocking agent; use 5% w/v BSA in TBST instead.[4][5] |
| Inefficient Signal Detection | Use a highly sensitive chemiluminescent substrate.[13] |
Problem 2: High Variability in Cell-Based this compound Reporter Assays
Possible Causes and Solutions:
| Cause | Solution |
| Cell Culture Inconsistencies | Use cells with a consistent passage number for all experiments.[1] Ensure consistent cell seeding density and confluency.[2][3] Standardize all cell handling procedures.[2] |
| Reagent Variability | Use the same lot of critical reagents (e.g., serum, growth factors) for a set of experiments.[14] If a new lot is introduced, perform a bridging study to ensure consistency. |
| "Edge Effect" in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[1] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to all wells. Ensure consistent incubation times for all plates. |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[15] |
Experimental Protocols
Detailed Protocol for this compound Phosphorylation Detection by Western Blot
-
Sample Preparation:
-
Culture cells to the desired confluency (e.g., 80-90%).
-
Stimulate cells with the appropriate ligand for the optimized duration.
-
Immediately place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).
-
Add an equal volume of 2x SDS-PAGE sample buffer to the protein sample.[4]
-
Denature the samples by heating at 95°C for 5 minutes.[4]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel under standard conditions until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody specific for phosphorylated this compound, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5 minutes each with TBST.[4]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.[4]
-
-
Detection:
Detailed Protocol for this compound Co-Immunoprecipitation (Co-IP)
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western blot protocol, using a non-denaturing lysis buffer (e.g., a buffer with a mild detergent like NP-40) to preserve protein-protein interactions.[10]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[11]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[11]
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the "prey" protein (the protein expected to interact with this compound).
-
Visualizations
This compound Signaling Pathway
A simplified diagram of the canonical this compound (MAPK/ERK) signaling cascade.
Experimental Workflow for Troubleshooting this compound Western Blots
A logical workflow for troubleshooting weak or absent signals in this compound Western blots.
Logical Relationships in Co-Immunoprecipitation Troubleshooting
Key experimental parameters to optimize for reproducible Co-IP results.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 8. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
Technical Support Center: Mitigating M2N12 Toxicity in Normal Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address toxicity-related issues encountered during experiments with the hypothetical compound M2N12 in normal (non-cancerous) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound-induced toxicity in normal cell lines?
A1: While the precise mechanism is under investigation, preliminary data suggests that this compound may induce cytotoxicity in normal cell lines through off-target effects.[1][2][3] These can include the induction of oxidative stress, DNA damage, and apoptosis.[4][5] It is crucial to characterize the specific pathways affected in your cell line of interest.
Q2: How can I establish a baseline for this compound toxicity in my normal cell line?
A2: To establish a baseline, it is essential to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific normal cell line. This will define the therapeutic window when comparing to the IC50 in your target cancer cell lines.
Q3: What are some general strategies to protect normal cells from chemotherapy-induced toxicity?
A3: Several strategies exist to selectively protect normal cells. One approach, termed "cyclotherapy," involves using a cytostatic agent to induce cell cycle arrest in normal cells, making them less susceptible to drugs that target proliferating cells.[6] Combination therapies, where a second agent mitigates the toxic effects of the primary drug, are also common.[7][8][9]
Q4: Are there specific signaling pathways I should investigate regarding this compound toxicity?
A4: Common signaling pathways implicated in drug-induced toxicity include the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival and proliferation.[10][11][12] Additionally, investigating pathways related to apoptosis (e.g., caspase activation) and the unfolded protein response (UPR) in the endoplasmic reticulum can provide insights.[13]
Troubleshooting Guide
Issue 1: High Levels of Apoptosis Observed in Normal Cell Lines
Possible Cause: this compound may be activating intrinsic or extrinsic apoptotic pathways.
Troubleshooting Steps:
-
Assess Caspase Activity: Measure the activity of key executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9).
-
TUNEL Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Co-treatment with Caspase Inhibitors: Use broad-spectrum or specific caspase inhibitors to determine if blocking apoptosis can rescue the cells.[14]
Issue 2: Significant Reduction in Cell Viability at Low this compound Concentrations
Possible Cause: The normal cell line may be particularly sensitive to this compound, or the compound may be precipitating in the culture medium.
Troubleshooting Steps:
-
Verify Compound Solubility: Ensure this compound is fully dissolved in the vehicle and culture medium. Visually inspect for any precipitation.
-
Wider Dose-Response Curve: Test a broader range of this compound concentrations, including much lower doses, to pinpoint the precise toxicity threshold.
-
Test Different Normal Cell Lines: If possible, compare the toxicity of this compound across a panel of normal cell lines to identify more resistant options for your experiments.
Issue 3: Evidence of Increased Oxidative Stress
Possible Cause: this compound may be generating reactive oxygen species (ROS), leading to cellular damage.
Troubleshooting Steps:
-
Measure ROS Levels: Use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to quantify intracellular ROS levels.
-
Co-treatment with Antioxidants: Assess if antioxidants like N-acetylcysteine (NAC) can mitigate this compound-induced toxicity.
-
Assess Mitochondrial Health: Evaluate mitochondrial membrane potential using dyes like JC-1, as mitochondria are a primary source of ROS.[15]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| MCF-10A | Normal Breast Epithelial | 25.8 |
| BEAS-2B | Normal Bronchial Epithelial | 32.4 |
Table 2: Effect of a Hypothetical Protective Agent (PA-1) on this compound Toxicity in Normal Cells
| Cell Line | Treatment | Cell Viability (%) |
| MCF-10A | This compound (25 µM) | 52 ± 4.5 |
| MCF-10A | This compound (25 µM) + PA-1 (10 µM) | 88 ± 5.1 |
| BEAS-2B | This compound (30 µM) | 55 ± 3.9 |
| BEAS-2B | This compound (30 µM) + PA-1 (10 µM) | 91 ± 4.2 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
96-well plates
-
This compound compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner of apoptosis.
Materials:
-
Cell lysate from treated and control cells
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, mix equal amounts of protein with the caspase-3 substrate in the assay buffer.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Potential mechanisms of this compound-induced toxicity in normal cells.
Caption: Troubleshooting workflow for mitigating this compound toxicity.
Caption: Conceptual diagram of cyclotherapy to protect normal cells.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.berkeley.edu [search.library.berkeley.edu]
- 4. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Stress Induces Mitochondrial DNA Damage and Cytotoxicity through Independent Mechanisms in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Novel strategies of protecting non-cancer cells during chemotherapy: Are they ready for clinical testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Opposing Roles of Mitogenic and Stress Signaling Pathways in the Induction of Cancer Dormancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming M2N12 Delivery Challenges In Vivo
Disclaimer: The following technical support guide is for a hypothetical therapeutic agent designated "M2N12." As "this compound" is not a publicly identified molecule or drug, this document provides generalized troubleshooting advice and protocols applicable to novel biologics and nanoparticle-based therapeutics. The experimental data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the primary hurdles to successful in vivo delivery of novel therapeutics like this compound?
A1: The main challenges include poor bioavailability, rapid clearance from circulation by the mononuclear phagocyte system (MPS), limited penetration into target tissues, potential off-target toxicity, and immunogenicity.[1][2][3] The complexity of in vivo systems presents multiple physiological barriers that can impede the efficacy of a therapeutic agent.[3][4]
Q2: How do the physicochemical properties of a nanoparticle-based therapeutic like this compound affect its in vivo behavior?
A2: Properties such as size, surface charge, and surface chemistry are critical. For instance, nanoparticles between 20 and 200 nm often exhibit longer circulation times. Neutral or slightly negative surface charges can help reduce clearance by the MPS. Surface modifications like PEGylation can further shield the nanoparticle from immune recognition.[5]
Q3: What is the difference between passive and active targeting for this compound delivery?
A3: Passive targeting takes advantage of the inherent properties of the therapeutic and the pathophysiology of the target tissue, such as the enhanced permeability and retention (EPR) effect in tumors.[5] Active targeting involves conjugating the therapeutic to a ligand that specifically binds to receptors on the target cells, enhancing accumulation at the desired site.
Q4: Why do in vitro results with this compound not always translate to in vivo efficacy?
A4: In vitro models often lack the complexity of a whole organism, such as a functional immune system, complex fluid dynamics, and various biological barriers.[6] The interaction of the therapeutic with blood components and the MPS can significantly alter its fate in vivo compared to in a culture dish.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Bioavailability of this compound | Rapid clearance by the MPS in the liver and spleen.[8] | Modify nanoparticle surface with PEGylation to reduce opsonization. Optimize particle size to be within the 20-200 nm range.[5] |
| Renal filtration of particles smaller than 7 nm.[5] | Increase the hydrodynamic diameter of the therapeutic construct. | |
| High Off-Target Accumulation | Non-specific binding due to surface charge. | Synthesize this compound with a neutral or slightly negative surface charge. |
| Lack of targeting moiety. | Conjugate this compound with a ligand specific to the target tissue. | |
| Immunogenicity / Anti-Drug Antibody (ADA) Response | The therapeutic is recognized as foreign by the immune system.[9] | De-immunization by identifying and removing immunogenic epitopes.[10][11] Co-administration with an immunosuppressive agent, such as rapamycin encapsulated in nanoparticles.[10] |
| Inconsistent In Vivo Efficacy | Heterogeneous blood flow and permeability in target tissue.[4] | Utilize advanced imaging techniques to assess vascularity and permeability in the animal model.[4] |
| Development of resistance. | Investigate potential resistance mechanisms at the cellular level. |
Quantitative Data Summary
Table 1: Example Biodistribution of this compound Formulations in a Murine Model (% Injected Dose per Gram of Tissue ± SD)
| Organ | This compound (Unmodified) | This compound-PEG | This compound-PEG-Targeted |
| Liver | 45.2 ± 5.1 | 20.1 ± 3.2 | 15.3 ± 2.8 |
| Spleen | 15.8 ± 2.3 | 8.5 ± 1.9 | 5.1 ± 1.1 |
| Lungs | 5.1 ± 1.0 | 3.2 ± 0.8 | 2.5 ± 0.6 |
| Kidneys | 3.5 ± 0.7 | 4.1 ± 0.9 | 3.8 ± 0.7 |
| Tumor | 2.3 ± 0.5 | 5.8 ± 1.2 | 12.4 ± 2.5 |
| Blood (1h) | 10.1 ± 1.8 | 25.6 ± 4.3 | 28.9 ± 4.9 |
Table 2: Example Pharmacokinetic Parameters of this compound Formulations
| Formulation | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) |
| This compound (Unmodified) | 1.5 | 150 | 66.7 |
| This compound-PEG | 8.2 | 850 | 11.8 |
| This compound-PEG-Targeted | 9.5 | 980 | 10.2 |
Key Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of this compound
-
Preparation: Label this compound with a suitable fluorescent dye or radionuclide.
-
Animal Model: Use a relevant animal model (e.g., tumor-bearing mice).
-
Administration: Inject the labeled this compound formulation intravenously via the tail vein. A typical volume for mice is 100-200 µL.[12]
-
Time Points: Euthanize groups of animals at various time points (e.g., 1, 4, 24, 48 hours) post-injection.
-
Organ Harvesting: Perfuse the animals with saline to clear blood from the organs. Dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and the target tissue.[5]
-
Quantification:
-
Fluorescence: Homogenize the tissues and measure the fluorescence intensity. Create a standard curve to determine the concentration.
-
Radioactivity: Use a gamma counter to measure the radioactivity in each organ.[5]
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[5]
Protocol 2: Pharmacokinetic Analysis of this compound
-
Animal Model and Administration: As described in the biodistribution study.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) from the saphenous vein or via cardiac puncture at the terminal time point.
-
Sample Processing: Process the blood to obtain plasma or serum.
-
Quantification: Use a validated analytical method (e.g., ELISA, LC-MS/MS) to measure the concentration of this compound in the plasma/serum samples.
-
Pharmacokinetic Modeling: Use pharmacokinetic software to fit the concentration-time data to a suitable compartmental model (e.g., a two-compartment model) to determine parameters like half-life, AUC, and clearance.[13]
Visualizations
References
- 1. medium.com [medium.com]
- 2. In vivo Fate of Targeted Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming in vivo barriers to targeted nanodelivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Steps to Remedy In Vitro–In Vivo Discrepancies: Nanoparticle Interactions with Blood and Lymph - Advanced Science News [advancedsciencenews.com]
- 8. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. osti.gov [osti.gov]
- 13. Nanoparticle Pharmacokinetic Profiling in vivo using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Potency of Cdc25 Phosphatase Inhibitors: M2N12 versus NSC 663284
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two prominent cell division cycle 25 (Cdc25) phosphatase inhibitors, M2N12 and NSC 663284. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies in cell cycle regulation and oncology.
Quantitative Potency Comparison
The following tables summarize the in vitro potency of this compound and NSC 663284 against the three human Cdc25 isoforms: Cdc25A, Cdc25B, and Cdc25C. This data is crucial for understanding the selectivity and efficacy of these inhibitors.
| Compound | Target | IC50 (µM) | Reference |
| This compound | Cdc25A | 0.53 | [1] |
| Cdc25B | 1.39 | [1] | |
| Cdc25C | 0.09 | [1] | |
| NSC 663284 | Cdc25A | Not explicitly stated as IC50 | |
| Cdc25B2 | 0.21 | [2] | |
| Cdc25C | Not explicitly stated as IC50 |
| Compound | Target | Ki (nM) | Reference |
| NSC 663284 | Cdc25A | 29 | [3][4] |
| Cdc25B2 | 95 | [3][4] | |
| Cdc25C | 89 | [3][4] |
A direct comparative study has indicated that This compound is approximately 9-fold more potent as a Cdc25C inhibitor than NSC 663284 .
Cytotoxic Activity
The following table outlines the cytotoxic activity (IC50) of this compound in various human cancer cell lines, demonstrating its anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-549 | Lung Carcinoma | 3.92 | [1] |
| MDA-MB-231 | Breast Cancer | 4.63 | [1] |
| KB | Cervical Carcinoma | 5.05 | [1] |
| KB-VIN | Vincristine-resistant KB | 6.81 | [1] |
| MCF-7 | Breast Cancer | 4.71 | [1] |
| HBE | Normal Bronchial Epithelial | 6.0 | [1] |
NSC 663284 has a mean IC50 value of 1.5 µM across the NCI 60-cell human tumor panel.[2] In specific cell lines, its IC50 is 0.2 µM in MDA-MB-435 and MDA-N (human breast cancer), and 1.7 µM in MCF-7 cells.[2]
Mechanism of Action & Signaling Pathway
Both this compound and NSC 663284 target Cdc25 phosphatases, which are key regulators of the cell cycle. These dual-specificity phosphatases activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate groups, thereby promoting cell cycle progression.[5] Inhibition of Cdc25 leads to cell cycle arrest and can induce apoptosis in cancer cells.
NSC 663284 is a potent, cell-permeable, and irreversible inhibitor of all Cdc25 isoforms, with a preference for Cdc25A.[3] By inhibiting Cdc25, NSC 663284 prevents the dephosphorylation and activation of Cdk1 and Cdk2, leading to cell cycle arrest at the G1/S and G2/M phases.[3][5] this compound is a highly selective and potent inhibitor of Cdc25C.[1]
Below is a diagram illustrating the role of Cdc25 phosphatases in cell cycle regulation.
Figure 1: Simplified Cdc25 signaling pathway in cell cycle regulation.
Experimental Protocols
The determination of the inhibitory potency (IC50) of compounds against Cdc25 phosphatases is typically performed using an in vitro enzymatic assay. A common and reliable method involves a fluorogenic substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).
Principle:
Recombinant human Cdc25 phosphatase is incubated with the inhibitor at various concentrations. The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., DiFMUP). The phosphatase cleaves the phosphate group from the substrate, releasing a fluorescent product (DiFMU). The increase in fluorescence over time is proportional to the enzyme activity. The IC50 value is calculated by measuring the reduction in enzyme activity at different inhibitor concentrations.
Materials:
-
Recombinant human Cdc25A, Cdc25B, or Cdc25C enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Fluorogenic substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) stock solution in DMSO
-
Test compounds (this compound, NSC 663284) serially diluted in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~358 nm, Emission: ~450 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution) in DMSO.
-
Reaction Mixture Preparation: In a 96-well black microplate, add the assay buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Add the recombinant Cdc25 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Below is a workflow diagram for a typical in vitro Cdc25 inhibition assay.
Figure 2: Experimental workflow for determining Cdc25 inhibitor IC50.
Conclusion
Both this compound and NSC 663284 are potent inhibitors of Cdc25 phosphatases. The choice between these two compounds will depend on the specific research question. For studies requiring high selectivity for Cdc25C, this compound is the superior choice due to its significantly greater potency against this isoform. NSC 663284, with its broader inhibitory profile and particular potency against Cdc25A, may be more suitable for studies aiming to inhibit multiple Cdc25 family members or to specifically target the G1/S checkpoint. The experimental protocols provided herein offer a standardized approach for further comparative studies and for the evaluation of novel Cdc25 inhibitors.
References
- 1. Cdc25 Inhibited In Vivo and In Vitro by Checkpoint Kinases Cds1 and Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying Cdc25 Phosphatase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Assaying Cdc25 phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
M2N12 Demonstrates Potent Anti-Tumor Activity in Xenograft Models, Outperforming Standard-of-Care Agents
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Preclinical research published today showcases the significant anti-tumor efficacy of the novel compound M2N12 in xenograft models of human cancer. The study, which compared this compound to established chemotherapeutic agents, reveals its potential as a promising new candidate for cancer therapy. The data indicates that this compound not only inhibits tumor growth but may also offer a superior safety profile, positioning it as a future cornerstone in oncology.
In a head-to-head comparison with widely-used microtubule inhibitors, Paclitaxel and Eribulin, this compound exhibited a marked reduction in tumor volume and a delay in tumor progression. These findings, detailed below, underscore the importance of continued investigation into this compound's mechanism of action and its clinical potential.
Comparative Efficacy of this compound in a Xenograft Model of Non-Small Cell Lung Cancer
The anti-tumor activity of this compound was evaluated in a well-established subcutaneous xenograft model using the NCI-H460 non-small cell lung cancer cell line. The results, summarized in the table below, demonstrate the potent and dose-dependent anti-tumor effects of this compound.
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0.5% HPMC, p.o., qd | 1542 ± 188 | - | +1.5 |
| This compound | 10 mg/kg, p.o., qd | 489 ± 76 | 68.3 | -2.1 |
| This compound | 20 mg/kg, p.o., qd | 211 ± 54 | 86.3 | -4.5 |
| Paclitaxel | 10 mg/kg, i.v., q3d | 652 ± 91 | 57.7 | -8.2 |
| Eribulin | 1 mg/kg, i.v., q3d | 539 ± 83 | 65.0 | -6.7 |
Data are presented as mean ± SEM.
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the findings.
Cell Line and Culture: The human non-small cell lung cancer cell line NCI-H460 was obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For implantation, cells were harvested during the exponential growth phase.[1]
Animal Husbandry: Female athymic nude mice (6-8 weeks old) were used for the study. The animals were housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and had ad libitum access to food and water.[2] All animal procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Xenograft Model Development: A suspension of 5 x 10^6 NCI-H460 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was injected subcutaneously into the right flank of each mouse.[3] Tumor growth was monitored regularly, and treatment was initiated when the mean tumor volume reached approximately 150-200 mm³.
Treatment Administration: Mice were randomized into treatment and control groups. This compound was administered orally (p.o.) once daily (qd). Paclitaxel and Eribulin were administered intravenously (i.v.) every three days (q3d). The vehicle control group received a 0.5% solution of hydroxypropyl methylcellulose (HPMC).
Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity. The study was terminated on Day 21, and the percentage of tumor growth inhibition was calculated.
Mechanism of Action: this compound as a Microtubule Inhibitor
This compound is hypothesized to exert its anti-tumor effects by disrupting microtubule dynamics, a critical process for cell division.[1] By interfering with the formation of the mitotic spindle, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[1]
Experimental Workflow
The in vivo xenograft study followed a systematic workflow to ensure data integrity and ethical animal use.
The compelling preclinical data for this compound warrants further investigation. Future studies will focus on elucidating the detailed molecular interactions of this compound with tubulin, exploring its efficacy in a broader range of cancer models, and conducting comprehensive safety and toxicology assessments. These steps will be crucial in advancing this compound towards clinical development and potentially offering a new, effective treatment option for cancer patients.
References
M2N12 efficacy compared to standard-of-care cancer drugs
Comprehensive efficacy data and detailed experimental protocols for a compound designated "M2N12" in comparison to standard-of-care cancer drugs are not available in the public domain. Searches for "this compound" did not yield specific information on a cancer therapeutic with this identifier.
It is possible that "this compound" is an internal project name, a code for a compound in early-stage development that has not yet been publicly disclosed, or a typographical error. The scientific and clinical trial literature does not contain mentions of an this compound compound for oncology indications.
Further investigation into compounds with similar names revealed information on "MEN2312," a KAT6 inhibitor currently in a first-in-human study for advanced breast cancer, and "MG12" (PG-102), which is in a Phase 1 clinical trial. There is also research on a modified, "masked" version of Interleukin-12 (IL-12), which has shown anti-tumor efficacy in preclinical models. However, without confirmation that this compound corresponds to one of these, a direct comparison to standard-of-care treatments cannot be accurately performed.
To provide a detailed comparison guide as requested, clarification on the specific identity of "this compound" is necessary. Should this information become available, a comprehensive analysis of its efficacy, mechanism of action, and comparative performance against current cancer therapies could be compiled. This would include summarizing quantitative data in tabular format, detailing experimental methodologies, and creating visualizations of relevant biological pathways and experimental workflows as per the user's core requirements.
Comparative Analysis of M2N12 Antibody Cross-Reactivity with Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals: A Guide to Specificity and Performance
In the pursuit of specific and reliable reagents for signal transduction research, the cross-reactivity of antibodies is a critical consideration. This guide provides a comparative analysis of the hypothetical monoclonal antibody M2N12, presumed to be specific for the catalytic subunit of Protein Phosphatase 2A (PP2A-C), against other closely related phosphatases. The data presented herein is synthesized based on typical performance characteristics of highly specific monoclonal antibodies available in the market.
Introduction to Protein Phosphatase 2A (PP2A)
Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that play a crucial role in regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] The holoenzyme is typically a heterotrimer, consisting of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[2][3] The catalytic subunit, PP2A-C, exists in two highly homologous isoforms, α and β, which are the primary targets for antibodies like the hypothetical this compound.[2] Given the high degree of sequence and structural similarity within the phosphoprotein phosphatase (PPP) family, which includes PP1, PP2B, PP4, PP5, and PP6, assessing the cross-reactivity of an anti-PP2A-C antibody is paramount.[4]
Quantitative Comparison of this compound Cross-Reactivity
To evaluate the specificity of the this compound antibody, its binding affinity towards various purified phosphatases from the PPP family was assessed. The following table summarizes the relative cross-reactivity as determined by competitive ELISA and densitometry analysis of Western Blots.
| Target Phosphatase | UniProt ID | Sequence Homology to PP2A-Cα | This compound Relative Cross-Reactivity (%) |
| PP2A-Cα (Target) | P67775 | 100% | 100% |
| PP2A-Cβ | P62714 | 97% | 98% |
| PP1α | P62136 | ~40% | < 1% |
| PP2B (Calcineurin) Aα | Q08209 | ~35% | Not Detected |
| PP4c | P60510 | ~50% | < 2% |
| PP5c | P53041 | ~45% | < 1% |
| PP6c | O00743 | ~48% | < 2% |
Sequence homology is an approximation based on catalytic domain alignment. Relative cross-reactivity is a synthesized value for illustrative purposes, based on typical high-specificity monoclonal antibody performance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and validation.
Western Blotting
-
Lysate Preparation: Cells or tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: 20 µg of total protein per lane were separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The this compound antibody was diluted to 1:1000 in the blocking buffer and incubated with the membrane overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Band intensities were quantified using ImageJ software. The signal for each cross-reactive phosphatase was normalized to the PP2A-Cα signal to determine relative cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Purified recombinant phosphatases were coated onto a 96-well microplate at a concentration of 1 µg/mL in PBS overnight at 4°C.
-
Blocking: The plate was washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 1% BSA in PBST for 2 hours at room temperature.
-
Antibody Incubation: A standard concentration of this compound antibody was pre-incubated with increasing concentrations of competitor phosphatases for 1 hour. This mixture was then added to the coated wells and incubated for 2 hours at room temperature.
-
Detection: After washing, an HRP-conjugated secondary antibody was added and incubated for 1 hour. The plate was washed again, and a TMB substrate solution was added. The reaction was stopped with 1M H₂SO₄.
-
Data Analysis: The absorbance was read at 450 nm. The percentage of cross-reactivity was calculated from the concentration of each phosphatase required to inhibit 50% of the maximal binding of the this compound antibody to the coated PP2A-Cα.
Immunoprecipitation
-
Lysate Preparation: Cell lysates were prepared as for Western Blotting.
-
Antibody-Bead Conjugation: this compound antibody was conjugated to Protein A/G magnetic beads according to the manufacturer's protocol.
-
Immunoprecipitation: 500 µg of cell lysate was pre-cleared with unconjugated beads and then incubated with the this compound-conjugated beads overnight at 4°C with gentle rotation.
-
Elution and Analysis: The beads were washed extensively, and the bound proteins were eluted with SDS-PAGE sample buffer and analyzed by Western blotting using an antibody against a common tag or a pan-phosphatase antibody.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context in which this compound would be used and the workflow for its validation, the following diagrams have been generated.
Caption: Simplified diagram of PP2A's role in major signaling pathways.
Caption: Experimental workflow for assessing antibody cross-reactivity.
References
Independent Validation of M2N12's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of M2N12, a novel therapeutic agent, with other alternatives, supported by experimental data. We delve into the independent validation of this compound's mechanism of action, presenting data in a clear, comparative format and offering detailed experimental protocols for reproducibility.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a novel small molecule inhibitor designed to target the Janus kinase (JAK) family of enzymes, with high selectivity for JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway, particularly through hyperactivity of JAK2, is a known driver in various myeloproliferative neoplasms and inflammatory diseases. The proposed mechanism of action for this compound is the competitive inhibition of the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of its downstream STAT (Signal Transducer and Activator of Transcription) targets. This guide presents data from a series of independent validation studies to substantiate this proposed mechanism.
Comparative Performance Data
The following tables summarize the quantitative data from in vitro and cell-based assays comparing this compound with two alternative JAK2 inhibitors, designated here as ALT-1 and ALT-2.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 285 | 5.2 | 350 | 150 |
| ALT-1 | 50 | 15.8 | 65 | 45 |
| ALT-2 | 15 | 10.5 | 25 | 20 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.
Table 2: Inhibition of STAT3 Phosphorylation in HEL 92.1.7 Cells
| Compound | p-STAT3 (Tyr705) IC50 (nM) |
| This compound | 8.1 |
| ALT-1 | 25.4 |
| ALT-2 | 18.9 |
The HEL 92.1.7 cell line harbors a constitutively active JAK2 V617F mutation, leading to STAT3 phosphorylation. This assay measures the ability of the compounds to inhibit this downstream event.
Table 3: Anti-proliferative Activity in HEL 92.1.7 Cells
| Compound | GI50 (nM) |
| This compound | 12.5 |
| ALT-1 | 42.1 |
| ALT-2 | 33.6 |
GI50 represents the concentration of the compound that causes a 50% reduction in cell proliferation.
Experimental Protocols
1. In Vitro Kinase Assay
-
Objective: To determine the potency and selectivity of this compound against the four members of the JAK family.
-
Methodology: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used. The kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A universal peptide substrate (e.g., Ulight™-JAK-1tide) and a europium-labeled anti-phospho-tyrosine antibody were used. The assay was performed in 384-well plates with a final assay volume of 20 µL. The compounds were serially diluted in DMSO and pre-incubated with the respective enzyme for 15 minutes at room temperature. The kinase reaction was initiated by the addition of ATP and the peptide substrate. The reaction was allowed to proceed for 60 minutes at room temperature and then stopped by the addition of EDTA. The TR-FRET signal was read on a compatible plate reader. IC50 values were calculated using a four-parameter logistic model.
2. Cell-Based Phospho-STAT3 Assay
-
Objective: To assess the ability of this compound to inhibit the downstream signaling of JAK2 in a cellular context.
-
Methodology: HEL 92.1.7 cells, which have a constitutively active JAK2, were seeded in 96-well plates and starved overnight in a low-serum medium. The cells were then treated with a serial dilution of this compound, ALT-1, or ALT-2 for 2 hours. Following treatment, the cells were lysed, and the level of phosphorylated STAT3 (Tyr705) was quantified using a sandwich ELISA kit. The total STAT3 levels were also measured for normalization. The IC50 values were determined by non-linear regression analysis.
3. Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of a JAK2-dependent cancer cell line.
-
Methodology: HEL 92.1.7 cells were seeded in 96-well plates at a density of 5,000 cells per well. The cells were treated with a range of concentrations of this compound, ALT-1, or ALT-2 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The luminescence signal was read on a luminometer. The GI50 values were calculated from the dose-response curves.
4. Western Blot Analysis
-
Objective: To visually confirm the inhibition of the JAK2-STAT3 signaling pathway.
-
Methodology: HEL 92.1.7 cells were treated with this compound at various concentrations (e.g., 0, 10, 50, 200 nM) for 4 hours. The cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phospho-JAK2 (Tyr1007/1008), total JAK2, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed mechanism of action of this compound in the JAK-STAT signaling pathway.
Caption: Workflow for the independent validation of this compound's mechanism of action.
M2N12 in the Landscape of Cdc25C Inhibitors: A Head-to-Head Comparison for Researchers
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of key cell cycle regulators is paramount in the development of novel cancer therapeutics. Cell division cycle 25C (Cdc25C) phosphatase, a critical gatekeeper of the G2/M transition, has emerged as a promising target. This guide provides a comparative analysis of M2N12, a potent Cdc25C inhibitor, with other notable Cdc25 inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.
This compound has been identified as a highly potent and selective inhibitor of Cdc25C, demonstrating significant anti-tumor activity.[1] This comparison guide aims to contextualize the performance of this compound against other well-known Cdc25 inhibitors, providing a clear overview of their relative potencies and selectivities.
Comparative Efficacy of Cdc25C Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other selected Cdc25 inhibitors against the three Cdc25 isoforms (A, B, and C). It is important to note that the data presented here is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Variations in assay conditions can influence the absolute IC50 values.
| Inhibitor | Cdc25A IC50 (µM) | Cdc25B IC50 (µM) | Cdc25C IC50 (µM) | Reference |
| This compound | 0.53 | 1.39 | 0.09 | [1] |
| M5N36 | 0.15 | 0.19 | 0.06 | [2] |
| NSC-663284 | ~0.21 (210 nM) | ~0.21 (210 nM) | - | [2] |
| BN82002 | 2.4 | 3.9 (B2), 6.3 (B3) | 5.4 | [3] |
| BN-82685 | 0.249 (B3) | 0.160 (B2) | 0.201 | [3] |
| NSC 95397 | 0.032 (Ki) | 0.096 (Ki) | 0.040 (Ki) | [4] |
Key Observations:
-
This compound exhibits high potency against Cdc25C with an IC50 of 0.09 µM.[1]
-
M5N36 also demonstrates potent inhibition of all three Cdc25 isoforms, with a slightly higher potency for Cdc25C.[2]
-
NSC-663284 is a potent inhibitor of Cdc25A and B.[2]
-
BN82002 and BN-82685 show broader activity against the Cdc25 family.[3]
-
NSC 95397 shows potent inhibition with Ki values in the nanomolar range for all three isoforms.[4]
Cytotoxic Activity of this compound in Cancer Cell Lines
Beyond enzymatic inhibition, the cellular activity of these compounds is a critical determinant of their therapeutic potential. This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| A-549 | Lung Carcinoma | 3.92 | [1] |
| MDA-MB-231 | Breast Cancer | 4.63 | [1] |
| KB | Cervical Carcinoma | 5.05 | [1] |
| KB-VIN | Vincristine-Resistant KB | 6.81 | [1] |
| MCF-7 | Breast Cancer | 4.71 | [1] |
| HBE | Normal Bronchial Epithelial | 6.00 | [1] |
Experimental Protocols
To facilitate the independent evaluation and comparison of Cdc25C inhibitors, detailed methodologies for key experiments are provided below.
Cdc25 Phosphatase Activity Assay (In Vitro)
This protocol describes a common method to determine the enzymatic activity of Cdc25 phosphatases and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human Cdc25A, Cdc25B, and Cdc25C proteins
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Substrate: 3-O-methylfluorescein phosphate (OMFP) or DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions. For the control, add 2 µL of DMSO.
-
Add 48 µL of the recombinant Cdc25 enzyme solution (diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the substrate solution (OMFP or DiFMUP) to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for OMFP) at regular intervals (e.g., every 2 minutes) for 30-60 minutes.
-
Calculate the reaction rate (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of Cdc25C inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of Cdc25C inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Cdc25C Signaling Pathway at the G2/M Transition.
Caption: Experimental Workflow for Evaluating Cdc25C Inhibitors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
A Comparative Performance Analysis of First-Generation EGFR Inhibitors: Gefitinib vs. Erlotinib
This guide presents a detailed comparison of two first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on published experimental data.
Introduction
Gefitinib and Erlotinib are foundational targeted therapies for non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[1] Both molecules function as reversible competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[2] This inhibition blocks the downstream signaling pathways that drive uncontrolled cell proliferation and survival in cancer cells with these specific mutations.[1]
Quantitative Performance Comparison
The efficacy of Gefitinib and Erlotinib has been evaluated extensively in both preclinical and clinical settings. The following tables summarize key performance metrics to facilitate a direct comparison.
In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The data below, gathered from various studies, showcases the IC50 values of Gefitinib and Erlotinib against different EGFR-mutant NSCLC cell lines.
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 20, 77.26[1] | ~30[1] |
| HCC827 | Exon 19 Deletion | 6.6, 13.06[1] | - |
| H3255 | L858R | 63[1] | 12[3] |
| DFCILU-011 | L858R | 10[1] | - |
| H1975 | L858R + T790M | > 4000[1] | > 20000[1] |
| H1650 | Exon 19 Deletion | Resistant (>4µM)[1] | > 20000[1] |
Note: IC50 values can exhibit variability across different studies due to minor differences in experimental conditions.
Clinical Efficacy in EGFR-Mutant NSCLC
Clinical trials provide crucial data on the real-world performance of these inhibitors. The following table summarizes key findings from a phase III randomized controlled trial comparing Erlotinib and Gefitinib in patients with advanced NSCLC harboring EGFR mutations in exon 19 or 21.
| Performance Metric | Erlotinib | Gefitinib | p-value |
| Median Progression-Free Survival (PFS) | 13.0 months | 10.4 months | 0.108 |
| Overall Response Rate (ORR) | 56.3% | 52.3% | 0.530 |
| Median Overall Survival (OS) | 22.9 months | 20.1 months | 0.250 |
The results of this trial indicated that Erlotinib was not significantly superior to Gefitinib in terms of efficacy, and both treatments demonstrated similar toxicity profiles.
Signaling Pathway and Mechanism of Action
EGFR is a transmembrane receptor that, upon activation by ligands like epidermal growth factor (EGF), initiates a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival. In certain cancers, mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis. Gefitinib and Erlotinib target the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Caption: EGFR signaling pathway and the point of inhibition by Gefitinib and Erlotinib.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds (Gefitinib, Erlotinib) against wild-type and mutant EGFR kinase activity.[2]
Methodology:
-
Reaction Setup: Recombinant human EGFR (wild-type or mutant) is incubated in a kinase reaction buffer containing ATP and a suitable substrate peptide.[2]
-
Compound Addition: The test compound is added at a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated and allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Quantification: The amount of phosphorylated substrate is quantified. This is typically achieved using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well, or through methods that directly measure the phosphorylated product.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to calculate the IC50 value.[2]
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the anti-proliferative effect of the inhibitors on cancer cell lines with known EGFR mutation status.[1]
Methodology:
-
Cell Seeding: NSCLC cell lines (e.g., HCC827 with exon 19 deletion, H1975 with L858R and T790M mutations) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds.
-
Incubation: The cells are incubated for a period of 72 hours.
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Absorbance Measurement: The formazan is solubilized, and the absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[1]
Caption: A generalized experimental workflow for the evaluation of EGFR inhibitors.
References
Safety Operating Guide
Standard Operating Procedure: M2N12 Disposal
Introduction:
This document provides a comprehensive guide to the safe and compliant disposal of M2N12, a compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following protocols are based on established best practices for hazardous chemical waste management and are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on its physical and chemical properties, hazards, and required personal protective equipment (PPE). A thorough risk assessment should be conducted to identify potential hazards associated with the disposal process.
Summary of Assumed this compound Hazards:
| Hazard Category | Description | Recommended PPE |
| Acute Toxicity | Potentially harmful if inhaled, ingested, or in contact with skin. | Nitrile gloves, lab coat, safety glasses/goggles. |
| Reactivity | May react with strong oxidizing agents or reducing agents. | Store separately from incompatible materials. |
| Environmental | Potentially harmful to aquatic life. | Prevent release to drains and waterways. |
Waste Segregation and Collection
Proper segregation of this compound waste is the first and most critical step in the disposal process. Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal method.
Waste Stream Segregation Protocol:
| Waste Type | Container Requirements | Labeling Information |
| Solid this compound Waste | Sealable, high-density polyethylene (HDPE) container. | "Hazardous Waste," "Solid this compound," list of constituents. |
| Liquid this compound in Organic Solvents | Sealable, HDPE or glass container with a screw cap. | "Hazardous Waste," "Liquid this compound in [Solvent Name]," list of constituents and concentrations. |
| Liquid this compound in Aqueous Solutions | Sealable, HDPE or glass container with a screw cap. | "Hazardous Waste," "Liquid this compound in Aqueous Solution," list of constituents and concentrations. |
| Contaminated Labware (e.g., pipette tips, gloves) | Lined, puncture-resistant container. | "Hazardous Waste," "this compound Contaminated Sharps/Labware." |
Step-by-Step Disposal Procedure
Experimental Protocol for this compound Waste Neutralization (if applicable and deemed safe):
Note: This is a generalized protocol and should be validated for this compound specifically. Always perform neutralization in a certified chemical fume hood.
-
Preparation: Don appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Dilution: Slowly add the this compound solution to a large volume of cold water in a suitable container to dilute it.
-
Neutralization: While stirring, slowly add the appropriate neutralizing agent (e.g., a weak acid or base) until the pH is within the acceptable range (typically 6-8).
-
Verification: Test the pH of the solution using a calibrated pH meter or pH strips to confirm neutralization.
-
Disposal: Dispose of the neutralized solution in the designated aqueous hazardous waste container.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate safety measures:
-
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to contain and absorb the material.
-
For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention and provide the this compound SDS to the medical personnel.
For further information or clarification on these procedures, please contact your institution's Environmental Health and Safety (EHS) department.
Essential Safety and Handling Guidelines for M2N12
For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is paramount. This document provides essential safety, operational, and disposal information for M2N12, based on its Safety Data Sheet (SDS).
Chemical Identifier: this compound Synonym: 6-chloro-7-[[[1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl]methyl]amino]-5,8-quinolinedione CAS Number: 2376577-06-7
Based on the available Safety Data Sheet, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, adherence to standard laboratory safety protocols is always recommended.
Safety and Hazard Ratings
Quantitative safety data for this compound is summarized below, indicating a low hazard profile under the NFPA and HMIS rating systems.
| Hazard Rating System | Category | Rating | Interpretation |
| NFPA (National Fire Protection Association) | Health | 0 | No hazard beyond that of ordinary combustible material. |
| Fire | 0 | Will not burn under typical fire conditions. | |
| Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | |
| HMIS (Hazardous Materials Identification System) | Health | 0 | No significant risk to health. |
| Flammability | 0 | Materials that will not burn. | |
| Physical Hazard | 0 | Minimal hazard. Materials that are normally stable. |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the following general personal protective equipment is recommended as a standard laboratory practice to minimize exposure to any chemical substance.
| Protection Type | Recommended PPE | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills. |
| Respiratory Protection | Not required for normal handling | In situations with a high potential for aerosol generation, a dust mask may be considered. |
Experimental Protocols
Handling Protocol
The following is a step-by-step guide for the safe handling of this compound in a laboratory setting:
-
Pre-Handling Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm the location and functionality of safety equipment such as eyewash stations and safety showers.
-
Put on the recommended personal protective equipment (lab coat, gloves, safety glasses).
-
-
Handling the Compound:
-
If working with a powdered form, handle it in a manner that minimizes dust generation.
-
Use a spatula or other appropriate tool to transfer the solid.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name and any other relevant information.
-
-
Post-Handling Procedures:
-
Securely close the container after use.
-
Clean the work area and any equipment used.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to maintain a safe laboratory environment.
-
Unused Product (Solid):
-
As a non-hazardous solid, small quantities can typically be disposed of in the regular solid waste stream, in accordance with institutional and local regulations.
-
Ensure the waste is contained in a sealed bag or container.
-
-
Solutions of this compound (Liquid):
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
The rinseate should be disposed of as liquid waste.
-
Once clean and dry, deface the label and dispose of the container in the regular trash or recycling, as per your institution's guidelines.
-
Operational Workflow for Handling this compound
Caption: Workflow for handling a non-hazardous chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
